RMG8-8
描述
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属性
分子式 |
C41H78N8O5 |
|---|---|
分子量 |
763.1 g/mol |
IUPAC 名称 |
N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide |
InChI |
InChI=1S/C41H78N8O5/c1-2-3-4-5-6-7-8-9-10-11-19-27-45-30-38(51)49(36-23-16-13-17-24-36)34-40(53)46(28-20-18-25-42)32-39(52)47(29-26-43)33-41(54)48(31-37(44)50)35-21-14-12-15-22-35/h35-36,45H,2-34,42-43H2,1H3,(H2,44,50) |
InChI 键 |
ONZAJFMRYMWYTM-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Antifungal Peptoid RMG8-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMG8-8 is a promising antifungal peptoid, a class of synthetic peptidomimetics, identified for its potent activity against the pathogenic fungus Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and the experimental methodologies employed in the discovery and characterization of this compound.
Chemical Structure and Properties
This compound is a sequence-specific oligo-N-substituted glycine.[1] Its structure was elucidated following its discovery from a combinatorial library.[3][4]
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Molecular Formula: C41H70N8O5
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Molecular Weight: 763.11 g/mol
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CAS Number: 3030216-89-5
The detailed chemical structure is presented in Figure 1.
Figure 1: Chemical structure of the antifungal peptoid this compound.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified through various assays to determine its antifungal efficacy and its toxicity profile against mammalian cells. This data is crucial for evaluating its therapeutic potential.
| Parameter | Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Cryptococcus neoformans | 1.56 µg/mL | [1][2][3] |
| Candida albicans | 25 µg/mL | [3][4] | |
| 50% Toxic Dose (TD50) | Human Liver Cells (HepG2) | 189 µg/mL | [4] |
| 10% Hemolytic Concentration (HC10) | Human Red Blood Cells | 75 µg/mL | [2][3] |
Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies. While detailed, step-by-step laboratory protocols are proprietary to the discovering research group, the principles and workflows of these methods are described in the scientific literature.
Peptoid Synthesis
This compound and its derivatives were synthesized using the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[4][5] This technique allows for the precise, step-wise construction of the peptoid sequence. Following synthesis, the compounds were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to greater than 95% purity, and their identities were confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[5]
Peptoid Library Agar (B569324) Diffusion (PLAD) Assay
The initial discovery of this compound was accomplished through a high-throughput screening method known as the Peptoid Library Agar Diffusion (PLAD) assay.[2][4][6][7][8] This technique is designed to efficiently screen large combinatorial libraries of peptoids for antimicrobial activity.
The general workflow for the PLAD assay is as follows:
-
Library Synthesis: A combinatorial library of peptoids is synthesized on solid-phase beads. Each bead carries multiple copies of a unique peptoid sequence.
-
Embedding: The beads are embedded in a soft agar medium that has been inoculated with the target microorganism (in this case, C. albicans).
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Release of Peptoid: A reducing agent is included in the agar to cleave a portion of the peptoids from each bead, allowing them to diffuse into the surrounding agar.
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Incubation and Observation: The agar plates are incubated to allow for microbial growth. If a peptoid possesses antimicrobial properties, it will create a zone of growth inhibition around the bead from which it was released.
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Hit Identification: Beads located in the center of these inhibition zones are physically isolated from the agar.
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Structure Elucidation: The remaining peptoid molecules on the isolated beads are then cleaved and analyzed by mass spectrometry to determine the chemical structure of the active compound.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against fungal pathogens was determined using the broth microdilution method .[4] This is a standardized laboratory technique where a series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[4]
Cytotoxicity and Hemolysis Assays
To assess the potential toxicity of this compound to mammalian cells, cytotoxicity and hemolysis assays were performed.
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Cytotoxicity Assay: The 50% toxic dose (TD50) was determined against human liver carcinoma cells (HepG2).[4] This value represents the concentration of the compound that causes a 50% reduction in cell viability, typically measured through a metabolic activity assay.[4]
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Hemolysis Assay: The hemolytic activity was assessed using human red blood cells. The HC10 value, the concentration of the compound that causes 10% lysis of red blood cells, was determined to gauge the compound's potential to damage cell membranes.[2][3]
Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by this compound have not been fully elucidated. However, experimental evidence from liposomal lysis assays suggests that this compound exerts its antifungal effect through membrane permeabilization .[3][9] This is a common mechanism of action for many antimicrobial peptides and peptoids, where the molecule directly interacts with and disrupts the integrity of the fungal cell membrane. This leads to leakage of cellular contents and ultimately cell death. This direct action on the cell membrane may not involve a traditional intracellular signaling cascade.
Visualizations
Discovery and Optimization Workflow for this compound
The following diagram illustrates the workflow from the initial high-throughput screening to the characterization and optimization of this compound.
Caption: Workflow for the discovery, characterization, and optimization of this compound.
Proposed Mechanism of Action of this compound
This diagram illustrates the proposed mechanism of action of this compound on a fungal cell.
Caption: Proposed membrane disruption mechanism of this compound.
References
- 1. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 2. Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
RMG8-8: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of RMG8-8, a novel antifungal peptoid. This compound was identified from a combinatorial peptoid library and has demonstrated significant promise as a potential therapeutic agent, particularly against Cryptococcus neoformans, the causative agent of cryptococcal meningitis. This guide details the discovery process, summarizes its biological activity through quantitative data, outlines the experimental protocols used for its characterization, and illustrates its proposed mechanism of action.
Discovery of this compound
This compound was discovered through a high-throughput screening method known as the Peptoid Library Agar (B569324) Diffusion (PLAD) assay.[1][2] A combinatorial peptoid library, designated RGL8, was screened for activity against Candida albicans.[3] This process led to the identification of this compound as a peptoid with moderate antifungal activity against C. albicans.[1][2]
The structure of this compound is a pentameric peptoid with the following monomer sequence: Ntri-Ncha-Nlys-Nae-Ncha.
Initial Characterization and Biological Activity
Following its discovery, this compound was synthesized and subjected to a series of assays to determine its antifungal efficacy and toxicological profile. While its activity against C. albicans was modest, it displayed potent activity against C. neoformans.[1][2]
Antifungal Activity
The minimum inhibitory concentration (MIC) of this compound was determined against both C. albicans and C. neoformans. The MIC is defined as the lowest concentration of the compound that inhibits 90% of fungal growth.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 25[2][3] |
| Cryptococcus neoformans | 1.56[1][2] |
| C. neoformans (Fluconazole) | >64 |
| C. neoformans (Flucytosine) | >64 |
Cytotoxicity and Hemolytic Activity
The toxicity of this compound was evaluated against several mammalian cell lines, with the 50% toxic dose (TD₅₀) calculated. Its hemolytic activity, the lysis of red blood cells, was also assessed, with the HC₁₀ value representing the concentration causing 10% hemolysis.
| Cell Line / Assay | Parameter | Value (µg/mL) |
| HepG2 (Human Liver) | TD₅₀ | 189[1][2] |
| A549 (Human Lung) | TD₅₀ | 74[3] |
| 3T3 (Mouse Fibroblast) | TD₅₀ | 59[3] |
| HaCat (Human Skin) | TD₅₀ | 54[3] |
| Human Red Blood Cells | HC₁₀ | 77[3] |
Killing Kinetics
The rate at which this compound kills C. neoformans was determined, revealing rapid fungicidal activity.
| Fungal Species | Half-life (t₁/₂) |
| Cryptococcus neoformans | 6.5 minutes[2] |
Structure-Activity Relationship (SAR) Studies
To understand the contribution of each monomer to the overall activity and to potentially optimize the compound, a sarcosine (B1681465) scan and a multi-round SAR study were conducted.
Sarcosine Scan
A sarcosine scan, where each monomer is systematically replaced with N-methylglycine, revealed the pharmacological importance of each part of the this compound structure. The results indicated that the lipophilic tail is the most crucial component for antifungal activity, followed by the cyclohexyl groups. The cationic moieties were found to be most important for mitigating cytotoxicity.[1]
Iterative SAR Study
A three-round iterative SAR study was performed to attempt to improve upon the properties of this compound by modifying the lipophilic tail, aliphatic side chains, and aromatic side chains. While a number of derivatives showed similar antifungal activity to this compound, all were found to be more toxic.[4] One derivative, compound 9, which contained isobutyl side chains, did show a modest improvement in hemolytic activity (HC₁₀ = 130 µg/mL) compared to this compound (HC₁₀ = 75 µg/mL).[4]
Table of SAR Study Data (Selected Compounds)
| Compound | Modification | MIC vs C. neoformans (µg/mL) | TD₅₀ vs HepG2 (µg/mL) | Selectivity Ratio (TD₅₀/MIC) |
|---|---|---|---|---|
| This compound | Lead Compound | 1.56 | 189 | 121 |
| 1 | Trimethylated Cationic Moieties | 12.5 | >200 | >16 |
| 5 | Longer Fatty Acid Tail | 3.12 | 34 ± 3 | 11 |
| 9 | Isobutyl Side Chains | 3.12 | 70 ± 5 | 22 |
| 16 | Phenylpropyl Side Chains | 1.56 | 21 ± 2 | 13 |
| 17 | Naphthylpropyl Side Chains | 1.56 | 21 ± 1 | 13 |
Proposed Mechanism of Action
The mechanism by which this compound exerts its antifungal effect is believed to be through membrane permeabilization. This is a common mechanism for antimicrobial peptides and peptoids. A liposomal lysis assay supported this hypothesis, suggesting that this compound directly disrupts the fungal cell membrane, leading to cell death.[3][5] This mechanism is advantageous as it is less likely to induce resistance compared to drugs that target specific enzymes.
Experimental Protocols
Peptoid Library Agar Diffusion (PLAD) Assay
The PLAD assay is a high-throughput method for screening combinatorial peptoid libraries immobilized on beads.
-
Preparation: A soft agar medium is inoculated with the target microorganism (e.g., C. albicans). A small amount of a reducing agent is added to the medium.
-
Embedding: The beads from the peptoid library, each carrying multiple copies of a unique peptoid sequence attached via a cleavable linker, are mixed into the inoculated soft agar.
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Plating: The soft agar mixture containing the beads is poured onto a solid agar Petri dish and allowed to solidify.
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Incubation: The plate is incubated overnight. During this time, the microorganism forms a lawn of growth. The reducing agent cleaves one strand of the peptoid from each bead, allowing it to diffuse into the surrounding agar.
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Identification of Hits: Peptoids with antimicrobial activity create a zone of inhibition (a clear area with no microbial growth) around the bead.
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Structure Deconvolution: Beads from the center of inhibition zones are physically removed from the agar. The remaining peptoid strand is cleaved from the bead and its structure is determined using mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method was used to determine the MIC of this compound.
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Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).
-
Inoculation: A standardized inoculum of the fungal suspension is added to each well.
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Controls: Positive (fungus only) and negative (broth only) controls are included on each plate.
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Incubation: The plates are incubated at 35°C for 48-72 hours.
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Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Cytotoxicity Assay
A cell metabolic activity assay (e.g., using MTT or CellTiter-Glo) was used to assess cytotoxicity against mammalian cell lines.
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Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate and incubated to allow for cell attachment.
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Compound Addition: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
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Reagent Addition: A metabolic indicator dye (e.g., MTT) is added to each well. Viable cells will metabolize the dye, resulting in a color change.
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Measurement: The absorbance (or luminescence) is read using a plate reader.
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Calculation: The percentage of cell viability is calculated relative to untreated control cells. The TD₅₀ value is determined from the dose-response curve.
Hemolytic Activity Assay
This assay measures the ability of a compound to lyse red blood cells.
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Preparation: Human red blood cells (hRBCs) are washed and resuspended in a buffered saline solution.
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Incubation: The hRBC suspension is incubated with various concentrations of this compound for a set time (e.g., 1 hour) at 37°C.
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Controls: A negative control (saline) and a positive control (a known lytic agent like Triton X-100) are included.
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Centrifugation: The samples are centrifuged to pellet intact cells and cellular debris.
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Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate, and the absorbance is measured at a wavelength appropriate for hemoglobin (e.g., 540 nm).
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Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₁₀ is determined from the dose-response curve.
Conclusion
This compound is a novel antifungal peptoid discovered through a PLAD assay. It demonstrates potent and rapid fungicidal activity against C. neoformans with a favorable selectivity profile against human liver cells. While attempts to optimize its structure did not yield a superior compound, this compound itself stands as a promising lead for the development of new antifungal therapeutics. Its likely mechanism of action, membrane disruption, may also offer an advantage in overcoming common drug resistance pathways. Further in vivo characterization is a critical next step in evaluating the full therapeutic potential of this compound.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Biological Profile of Peptoid RMG8-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred the search for novel antifungal agents with alternative mechanisms of action. Peptoids, or oligo-N-substituted glycines, have garnered considerable attention as a promising class of peptidomimetics. Their inherent resistance to proteolysis, a key advantage over natural peptides, coupled with their synthetic tractability, makes them attractive candidates for therapeutic development. This technical guide provides an in-depth overview of the biological properties of the peptoid RMG8-8, a promising antifungal agent with potent activity against clinically relevant fungal species.
Discovery of this compound
This compound was identified from a combinatorial peptoid library utilizing a Peptoid Library Agar Diffusion (PLAD) assay.[1] This high-throughput screening method allowed for the rapid identification of peptoids with antimicrobial properties. Initially screened against Candida albicans, this compound demonstrated modest activity. However, subsequent characterization revealed its potent and selective activity against Cryptococcus neoformans, a major cause of fungal meningitis, particularly in immunocompromised individuals.[1]
Antimicrobial and Antifungal Activity
This compound exhibits potent fungicidal activity, particularly against Cryptococcus neoformans.[1] It also displays activity against other fungal and bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
Table 1: Antifungal and Antibacterial Activity of this compound
| Organism | Type | MIC (µg/mL) |
| Cryptococcus neoformans | Fungus | 1.56[1] |
| Candida albicans | Fungus | 25[1] |
| Enterococcus faecium | Gram-positive Bacteria | 6.25[1] |
| Enterococcus faecalis | Gram-positive Bacteria | 6.25[1] |
| Staphylococcus aureus | Gram-positive Bacteria | 6.25[1] |
Mechanism of Action: Membrane Permeabilization
The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane.[1] This is a common mechanism for many antimicrobial peptides and peptoids. A liposomal lysis assay demonstrated that this compound can permeabilize lipid bilayers, supporting the hypothesis of a membrane-centric mode of action.[1] This rapid, direct action on the cell membrane contributes to its fungicidal effect.
Caption: Proposed mechanism of action for this compound leading to fungal cell death.
Cytotoxicity and Selectivity
A critical aspect of any potential therapeutic is its selectivity for the pathogen over host cells. This compound has demonstrated a favorable toxicity profile against a panel of mammalian cell lines.
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line | Cell Type | TD₅₀ (µg/mL) |
| HepG2 | Human Liver Carcinoma | 189[1] |
| 3T3 | Mouse Fibroblast | 59[1] |
| HaCaT | Human Keratinocyte | 54[1] |
| Assay | Metric | Value (µg/mL) |
| Hemolytic Activity | HC₁₀ (Human Red Blood Cells) | 77[1] |
The selectivity of this compound can be expressed as a selectivity ratio (SR), calculated by dividing the toxicity (TD₅₀) by the potency (MIC). For C. neoformans and HepG2 cells, the selectivity ratio is remarkably high, indicating a wide therapeutic window.[1]
Experimental Protocols
Solid-Phase Submonomer Synthesis of this compound
This compound and its derivatives are synthesized using the solid-phase submonomer method. This technique allows for the precise, step-wise construction of the peptoid chain on a solid resin support.
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Resin Preparation: Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
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Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% 4-methylpiperidine (B120128) in DMF.
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Acylation (Step 1 of Monomer Addition): A haloacetic acid (e.g., bromoacetic acid) is activated with a carbodiimide (B86325) coupling agent (e.g., N,N'-diisopropylcarbodiimide - DIC) and added to the deprotected amine on the resin.
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Displacement (Step 2 of Monomer Addition): A primary amine corresponding to the desired side chain is added to the reaction vessel. The amine displaces the halide, forming the N-substituted glycine (B1666218) monomer.
-
Iteration: The acylation and displacement steps are repeated for each monomer in the this compound sequence.
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Cleavage: Once the synthesis is complete, the peptoid is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptoid is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is performed to determine the minimum concentration of this compound required to inhibit the growth of a microorganism.
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Preparation of Microbial Inoculum: A standardized suspension of the fungal or bacterial cells is prepared in an appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
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Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (TD₅₀ Determination)
This assay measures the concentration of this compound that is toxic to 50% of mammalian cells.
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Cell Culture: Mammalian cells (e.g., HepG2) are cultured in a suitable medium and seeded into 96-well plates.
-
Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Calculation of TD₅₀: The TD₅₀ value is calculated by plotting the percentage of cell viability against the concentration of this compound and determining the concentration that results in a 50% reduction in viability compared to untreated control cells.
Hemolytic Activity Assay (HC₁₀ Determination)
This assay determines the concentration of this compound that causes 10% lysis of human red blood cells (hRBCs).
-
Preparation of hRBCs: A suspension of washed hRBCs is prepared in a buffered saline solution.
-
Treatment: The hRBC suspension is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% lysis) and a negative control (buffer only) are included.
-
Incubation and Centrifugation: The samples are incubated, and then centrifuged to pellet the intact red blood cells.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Calculation of HC₁₀: The percentage of hemolysis is calculated relative to the positive control. The HC₁₀ is the concentration of this compound that causes 10% hemolysis.
Liposomal Lysis Assay
This assay provides evidence for membrane disruption as the mechanism of action.
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Preparation of Liposomes: Large unilamellar vesicles (LUVs) are prepared to encapsulate a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
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Treatment: The dye-loaded liposomes are treated with different concentrations of this compound.
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Measurement of Fluorescence: If this compound disrupts the liposomal membrane, the encapsulated dye is released and diluted, leading to an increase in fluorescence. The fluorescence intensity is measured over time using a fluorometer.
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Interpretation: An increase in fluorescence indicates that this compound is capable of permeabilizing lipid bilayers.
Discovery and Characterization Workflow
The following diagram illustrates the general workflow from the initial discovery of this compound to its biological characterization.
Caption: Workflow for the discovery and characterization of peptoid this compound.
Conclusion
Peptoid this compound represents a promising lead compound in the development of novel antifungal agents. Its potent and selective activity against Cryptococcus neoformans, coupled with a favorable preliminary safety profile, highlights its therapeutic potential. The likely mechanism of action, involving direct membrane disruption, may also reduce the likelihood of resistance development compared to traditional antifungal drugs that target specific enzymes. Further preclinical development and in vivo studies are warranted to fully evaluate the therapeutic efficacy of this compound.
References
RMG8-8: A Novel Peptoid Antifungal Agent for Cryptococcal Infections
An In-depth Technical Guide
This technical guide provides a comprehensive overview of RMG8-8, a novel peptoid antifungal agent with significant potential for the treatment of fungal infections, particularly those caused by Cryptococcus neoformans. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the discovery, mechanism of action, quantitative efficacy, and experimental protocols associated with this compound.
Introduction
The emergence of drug-resistant fungal pathogens and the inherent toxicity of existing antifungal medications present a critical challenge in infectious disease management.[1][2][3][4][5] Cryptococcal meningitis, a severe infection caused by C. neoformans, has a high mortality rate, underscoring the urgent need for new, effective, and safe therapeutic agents.[2][3][4][5] Peptoids, or N-substituted glycines, have emerged as a promising class of antimicrobial compounds.[1] this compound is a peptoid discovered through combinatorial library screening that demonstrates potent and rapid fungicidal activity against C. neoformans with minimal mammalian cytotoxicity.[1][2]
Quantitative Data Summary
The antifungal efficacy and toxicological profile of this compound have been quantitatively assessed through various in vitro assays. The following tables summarize the key findings.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cryptococcus neoformans | 1.56[1][2][6] |
| Candida albicans | 25[1][2] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line / Blood Cells | Metric | Value (µg/mL) |
| HepG2 (Human Liver Cells) | TD₅₀ | 189[2] |
| 3T3 (Mouse Fibroblast Cells) | TD₅₀ | 59[1] |
| HaCat (Human Keratinocyte Cells) | TD₅₀ | 54[1] |
| Human Red Blood Cells (hRBCs) | HC₁₀ | 75 - 77[1][2][5] |
Table 3: Selectivity and Killing Kinetics of this compound against C. neoformans
| Parameter | Value |
| Selectivity Ratio (TD₅₀ HepG2 / MIC C. neoformans) | 121[1] |
| Killing Half-life (t₁/₂) | 6.5 minutes[1][2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound Derivatives
All derivatives of this compound were synthesized using the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[2][4] Following synthesis, the compounds were purified to greater than 95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the compounds was confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[2][4]
Peptoid Library Agar Diffusion (PLAD) Assay
The PLAD assay was utilized for the initial discovery of this compound from a combinatorial peptoid library.[1][2] This high-throughput screening method is designed to rapidly identify compounds with antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC). This assay is performed to find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Cytotoxicity Assays
The toxicity of this compound against mammalian cells was evaluated using human liver cells (HepG2).[2] The metric used was the toxic dose 50% (TD₅₀), which represents the concentration of the compound that causes a 50% reduction in cell viability.
Hemolytic Activity Assay
The hemolytic activity of this compound was assessed against human red blood cells (hRBCs).[2][5] The HC₁₀ value, which is the concentration of the peptoid that results in 10% lysis of hRBCs, was determined to evaluate the compound's effect on red blood cell integrity.[1]
Killing Kinetics Assay
To characterize the rate at which this compound kills fungal cells, a killing kinetics study was performed against C. neoformans.[1][2] This assay measures the time-dependent reduction in fungal viability upon exposure to the antifungal agent. The half-life (t₁/₂) of killing was determined to be 6.5 minutes.[1][2]
Liposomal Lysis Assay
A liposomal lysis assay was conducted to investigate the mechanism of action of this compound. This assay suggests that this compound likely exerts its fungicidal effect through membrane permeabilization, a common mechanism for antimicrobial peptides and peptoids.[1]
Checkerboard Assay
The potential for synergistic interactions between this compound and clinically used antifungal drugs was evaluated using a checkerboard assay.[1] This method assesses the combined effect of two antimicrobial agents to determine if their interaction is synergistic, indifferent, or antagonistic. Fractional inhibitory concentration index (FICi) values were calculated, with a value of less than 0.5 indicating synergy.[1]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for the discovery and characterization of this compound and its proposed mechanism of action.
Caption: Experimental workflow for the discovery, characterization, and optimization of this compound.
Caption: Proposed mechanism of action for the antifungal peptoid this compound.
Conclusion
This compound is a promising novel antifungal agent with potent and rapid activity against C. neoformans, a clinically significant fungal pathogen. Its high selectivity for fungal cells over mammalian cells, as demonstrated by its favorable therapeutic index, makes it an attractive candidate for further development. The likely mechanism of action, membrane permeabilization, may also reduce the likelihood of resistance development compared to agents that target specific enzymes. While structure-activity relationship studies have yet to yield a significantly improved derivative, this compound itself represents an important lead compound in the pursuit of new and effective antifungal therapies.[2][3][4][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy of RMG8-8: A Technical Overview
This technical guide provides an in-depth analysis of the preliminary efficacy studies of RMG8-8, a novel peptoid with significant antifungal properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflow.
Quantitative Efficacy and Cytotoxicity Data
The following tables summarize the key quantitative data from preliminary studies on this compound, focusing on its antifungal efficacy and its effects on mammalian cells.
Table 1: Antifungal Efficacy of this compound
| Organism | Metric | Value (µg/mL) | Reference |
| Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | 1.56 | [1][2] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 25 | [1][2] |
| C. albicans (Biofilm) | Minimum Biofilm Inhibitory Concentration (MBIC) | 100 | [1] |
| Mycobacterium smegmatis | Minimum Inhibitory Concentration (MIC) Range | 3.13 - 6.25 | [1] |
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Line | Metric | Value (µg/mL) | Selectivity Ratio (SR)¹ | Reference |
| Human Liver Cells | 50% Toxic Dose (TD₅₀) | 189 | 121 | [2][3] |
| 3T3 (Mouse Fibroblast) | 50% Toxic Dose (TD₅₀) | 59 | 38 | [1] |
| HaCaT (Human Keratinocyte) | 50% Toxic Dose (TD₅₀) | 54 | 35 | [1] |
| Human Red Blood Cells (hRBCs) | 10% Hemolytic Concentration (HC₁₀) | 75 - 77 | Not Applicable | [1][4] |
¹Selectivity Ratio (SR) is calculated as TD₅₀ / MIC against C. neoformans. A higher SR indicates greater selectivity for the fungal pathogen over mammalian cells.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
1. Synthesis of this compound and Derivatives
This compound and its derivatives were synthesized using the solid-phase submonomer synthesis method .[2][3] This technique was performed on polystyrene Rink Amide resin. Following synthesis, the compounds were purified to greater than 95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the compounds was confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[2][3]
2. Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of this compound was determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptoid that results in no visible fungal growth.[1] While the specific broth microdilution protocol is not detailed in the provided texts, this method typically involves serial dilutions of the compound in a liquid growth medium, followed by inoculation with a standardized concentration of the fungal organism. The growth inhibition is then assessed visually or spectrophotometrically after a defined incubation period.
3. Cytotoxicity Assays (TD₅₀)
The 50% toxic dose (TD₅₀) was determined for various mammalian cell lines to assess the cytotoxicity of this compound. The provided information indicates that these values were the average of three separate biological replicates performed in technical triplicate.[1] Though the specific assay type (e.g., MTT, XTT) is not mentioned, these assays generally involve exposing cultured cells to a range of compound concentrations and measuring cell viability after a set incubation time.
4. Hemolytic Activity Assay (HC₁₀)
The hemolytic activity of this compound was evaluated against human red blood cells (hRBCs). The HC₁₀ value represents the concentration of the compound that causes 10% lysis of hRBCs.[1] This assay typically involves incubating a suspension of hRBCs with different concentrations of the test compound and then measuring the release of hemoglobin into the supernatant via spectrophotometry.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the logical workflow of the structure-activity relationship studies of this compound.
Caption: Proposed mechanism of action for this compound leading to fungal cell death.
Caption: Workflow for the structure-activity relationship study of this compound.
References
- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Core Structural Components of the RMG8-8 Peptoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RMG8-8 peptoid is a synthetic mimic of antimicrobial peptides (AMPs) that has demonstrated significant promise as an antifungal agent, particularly against Cryptococcus neoformans.[1][2] As a member of the oligo-N-substituted glycine (B1666218) family, this compound possesses a unique architecture that confers high proteolytic stability, a key advantage over its natural peptide counterparts. This technical guide provides a detailed examination of the core structural components of this compound, the experimental methodologies used in its synthesis and characterization, and the current understanding of its mechanism of action.
Core Structural Components of this compound
The primary structure of the this compound peptoid is a sequence of N-substituted glycine monomers that create a backbone resistant to proteolysis. The sequence of this compound is Ntri-Ncha-Nlys-Nae-Ncha-Nlys-Nlys-Ncha . The core structure can be functionally divided into three critical components: a lipophilic tail, aliphatic side chains, and cationic side chains.[3][4] This strategic arrangement of functional groups results in an amphipathic molecule, a characteristic crucial for its antimicrobial activity.
1.1. The Lipophilic Tail (Ntri):
The N-terminus of this compound is capped with a tridecylamine, forming the Ntri monomer. This long hydrocarbon chain serves as the primary lipophilic domain of the peptoid. Structure-activity relationship (SAR) studies have identified this lipophilic tail as the most pharmacologically important component for antifungal activity.[4] Its length and hydrophobicity are critical for the initial interaction with and disruption of the fungal cell membrane.
1.2. Aliphatic Side Chains (Ncha):
This compound incorporates cyclohexyl groups as aliphatic side chains (Ncha). These bulky, non-polar groups contribute to the overall hydrophobicity of the peptoid and are the second most important feature for its antifungal efficacy, according to sarcosine (B1681465) scanning studies.[4] The rigid and hydrophobic nature of the cyclohexyl rings is thought to enhance the peptoid's ability to penetrate and disrupt the lipid bilayer of fungal membranes.
1.3. Cationic Side Chains (Nlys and Nae):
To provide the necessary cationic character, this compound contains monomers with primary amine functionalities that mimic the amino acid lysine (B10760008) (Nlys) and a shorter ethylamine (B1201723) side chain (Nae). These positively charged groups are crucial for the initial electrostatic attraction to the negatively charged components of fungal cell membranes, such as phospholipids (B1166683) and teichoic acids. While essential for targeting, these cationic moieties have been shown to be primarily responsible for mitigating cytotoxicity against mammalian cells.[4]
Quantitative Data
While specific bond lengths and angles for the this compound peptoid are not publicly available, the following table summarizes the quantitative data related to its biological activity and the impact of modifications to its core components as determined by structure-activity relationship studies.
| Compound | Modification from this compound | MIC against C. neoformans (µg/mL) | TD50 against HepG2 cells (µg/mL) | Selectivity Ratio (TD50/MIC) |
| This compound | - | 1.56 | 189 | 121 |
| Sarcosine Scan Pos. 1 (N-terminus) | Replacement of Ntri with Sarcosine | >100 | >200 | - |
| Sarcosine Scan Pos. 2 | Replacement of Ncha with Sarcosine | 12.5 | >200 | >16 |
| Sarcosine Scan Pos. 3 | Replacement of Nlys with Sarcosine | 6.25 | >200 | >32 |
| Sarcosine Scan Pos. 4 | Replacement of Nae with Sarcosine | 6.25 | >200 | >32 |
| Sarcosine Scan Pos. 5 | Replacement of Ncha with Sarcosine | 12.5 | >200 | >16 |
| Compound 3 | Scrambled sequence of this compound monomers | 3.13 | 146 | 47 |
| Compound 9 | Replacement of Ncha at positions 2 & 5 with isobutyl groups | 1.56 | 175 | 112 |
Experimental Protocols
3.1. Solid-Phase Submonomer Synthesis of this compound
This compound and its derivatives are synthesized using the solid-phase submonomer method, which allows for precise control over the peptoid sequence.
Materials:
-
Rink Amide resin
-
Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amines (tridecylamine, cyclohexylamine, N-Boc-ethylenediamine, etc.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Deprotection: Swell Rink Amide resin in DMF. Remove the Fmoc protecting group with a solution of 20% piperidine in DMF.
-
Acylation: Acetylate the resin with a solution of bromoacetic acid and DIC in DMF.
-
Nucleophilic Displacement: Introduce the side chain by reacting the bromoacetylated resin with the corresponding primary amine.
-
Iteration: Repeat the acylation and displacement steps for each monomer in the this compound sequence.
-
Cleavage: Cleave the completed peptoid from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
3.2. Liposomal Lysis Assay for Membrane Permeabilization
This assay is used to determine if this compound disrupts lipid membranes, providing evidence for its mechanism of action.
Materials:
-
Liposomes (e.g., encapsulating a fluorescent dye like calcein)
-
This compound peptoid
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (as a positive control for complete lysis)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye.
-
Assay Setup: In a 96-well plate, add the liposome solution to wells containing serial dilutions of the this compound peptoid in PBS. Include a negative control (PBS only) and a positive control (Triton X-100).
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in fluorescence indicates the release of the dye from the liposomes due to membrane lysis. Calculate the percentage of lysis relative to the positive control.
Visualizations
4.1. Signaling Pathways and Experimental Workflows
Caption: Workflow for the solid-phase submonomer synthesis of the this compound peptoid.
Caption: Logical workflow of the structure-activity relationship studies on this compound.
Caption: Proposed mechanism of membrane disruption by the this compound peptoid.
Conclusion
The this compound peptoid represents a promising scaffold for the development of novel antifungal therapeutics. Its well-defined structural components—the lipophilic tail, aliphatic side chains, and cationic side chains—each play a distinct and crucial role in its biological activity. The modular nature of its synthesis allows for systematic modifications to optimize its efficacy and reduce toxicity. Future research will likely focus on further elucidating its precise interactions with fungal membranes and advancing this promising candidate through preclinical and clinical development.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and conformational analysis of His-Phe-Arg-Trp-NH2 and analogues with antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Antifungal Spectrum of RMG8-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of the peptoid RMG8-8. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery.
Core Antifungal Activity
This compound is a synthetic peptoid that has demonstrated notable in vitro activity against pathogenic fungi. Its development was the result of a Peptoid Library Agar (B569324) Diffusion (PLAD) assay screening against Candida albicans.[1][2] While initially identified for its activity against C. albicans, further studies revealed significantly more potent activity against Cryptococcus neoformans.[1][2] The likely mechanism of its antifungal action is through the disruption of the fungal cell membrane.[1][2]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The antifungal efficacy of this compound and its derivatives has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that inhibits 90% of fungal growth.[1] The data below summarizes the reported MIC values.
| Fungal Species | Compound | MIC (µg/mL) | Source |
| Cryptococcus neoformans | This compound | 1.56 | [1][2] |
| Candida albicans | This compound | 25 | [1][3] |
| C. albicans (Biofilm) | This compound | 100 | [3] |
Experimental Protocols
The determination of the in vitro antifungal spectrum of this compound relies on standardized susceptibility testing methods. The following is a detailed methodology for the broth microdilution assay, as adapted from established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Broth Microdilution Antifungal Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Preparation of Fungal Inoculum:
- Fungal strains are grown on appropriate agar plates.
- Colonies are collected and suspended in a sterile saline solution.
- The cell suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard, to achieve a standardized cell density.
- The suspension is then further diluted in RPMI 1640 medium to the final required inoculum concentration (e.g., 2 x 10³ cells/mL for C. albicans or 1 x 10⁴ cells/mL for C. neoformans).[5]
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of this compound is prepared in a suitable solvent.
- A two-fold serial dilution of the antifungal agent is prepared in a 96-well microtiter plate to achieve a range of concentrations.[4][5] Each well will contain 50 µL of the diluted compound.
3. Inoculation and Incubation:
- An equal volume (50 µL) of the prepared fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
- A positive control well (containing fungal inoculum without the antifungal agent) and a negative control well (containing medium only) are included on each plate.
- The plates are incubated at a controlled temperature (typically 35°C) for 24-72 hours, depending on the growth rate of the fungus.[6]
4. Determination of MIC:
- Following incubation, the MIC is determined by visual inspection or by using a spectrophotometer to measure fungal growth (turbidity).
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often ≥90%) compared to the positive control.[1]
Mandatory Visualizations
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Membrane Disruption
Caption: Conceptual diagram of this compound's proposed membrane disruption mechanism.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Guide: Physicochemical and Biological Properties of RMG8-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMG8-8 is a synthetic, N-substituted glycine (B1666218) peptoid oligomer identified for its potent antifungal activity, particularly against Cryptococcus neoformans. As a peptidomimetic, it exhibits inherent stability against proteolytic degradation, a significant advantage over traditional peptide-based therapeutics. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a technical resource for researchers in drug development and related fields. While extensive biological characterization has been performed, a complete physicochemical profile is still emerging. This guide consolidates available data and outlines standard methodologies for further characterization.
Chemical Identity and Structure
This compound is a pentameric peptoid with the sequence Ntri-Ncha-Nlys-Nae-Ncha. Its structure is characterized by a polyglycine backbone with side chains appended to the nitrogen atoms of the amide bonds.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Chemical Formula | C41H78N8O5 | MedchemExpress[1][2] |
| Molecular Weight | 763.11 g/mol | MedchemExpress[1][2] |
| CAS Number | 3030216-89-5 | MedchemExpress[1][2] |
| Sequence | Ntri-Ncha-Nlys-Nae-Ncha | ACS Med Chem Lett[3] |
| Calculated logD at pH 7.4 (cLogD7.4) | Not explicitly stated for this compound, but used as a measure of hydrophobicity for its derivatives. | ACS Omega[4][5] |
Physicochemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Experimental Protocol |
| Appearance | Lyophilized powder (inferred from synthesis protocols) | Visual Inspection |
| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Data not available (not applicable for a non-volatile solid) | Not Applicable |
| Solubility | Soluble in water and organic solvents like DMSO (inferred from biological assay protocols and general peptoid solubility guidelines).[6][7][8][9][10] | See Section 4.2 for a detailed protocol. |
| Chemical Stability | Stable to proteolytic degradation by trypsin.[3] | See Section 4.3 for a detailed protocol. |
| pKa | Data not available | Potentiometric titration or computational prediction. |
Biological Properties
This compound has been extensively characterized for its biological activity. It demonstrates potent antifungal properties with favorable selectivity over mammalian cells.
Table 3: Antifungal Activity of this compound
| Organism | MIC (μg/mL) |
| Cryptococcus neoformans | 1.56[3] |
| Candida albicans | 25[3] |
| Gram-positive bacteria (E. faecium, E. faecalis, S. aureus) | 6.25[3] |
| Gram-negative bacteria (K. pneumoniae, P. aeruginosa) | 12.5 - 100[3] |
| Mycobacterium smegmatis | 3.13 - 6.25[3] |
Table 4: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line/Cell Type | Activity Metric | Value (μg/mL) |
| HepG2 (liver carcinoma) | TD50 | 189[5] |
| HPL1A (lung epithelial) | TD50 | 74[3] |
| 3T3 (fibroblast) | TD50 | 59[3] |
| HaCat (keratinocyte) | TD50 | 54[3] |
| Human Red Blood Cells (hRBCs) | HC10 | 77[3] |
Selectivity Ratio (SR): The selectivity ratio, calculated as TD50 (for a mammalian cell line) divided by the MIC (for the pathogen), is a key indicator of a compound's therapeutic potential. For this compound against C. neoformans with HepG2 cells as the control, the SR is an impressive 121, highlighting its high selectivity for the fungal pathogen.[3]
Experimental Protocols
Synthesis and Purification of this compound
This compound and its derivatives are synthesized using the solid-phase submonomer method on Rink Amide resin.[4][5] The identity of the synthesized peptoid is confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS), and purity of greater than 95% is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Determination of Aqueous Solubility
While specific solubility data for this compound is not published, a standard protocol to determine it would be as follows:
-
Preparation of Stock Solution: A small, accurately weighed amount of lyophilized this compound is dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The dilutions are incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Quantification: After equilibration, any precipitate is removed by centrifugation or filtration. The concentration of the dissolved this compound in the supernatant/filtrate is quantified using a suitable analytical method, such as RP-HPLC with UV detection, by comparing to a standard curve. The highest concentration at which no precipitation is observed is reported as the solubility.
Proteolytic Stability Assay
The stability of this compound against proteases can be assessed as follows:
-
Incubation: this compound is incubated with a protease, such as trypsin, in a suitable buffer at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding an acid like trifluoroacetic acid (TFA).
-
Analysis: The amount of intact this compound remaining at each time point is quantified by RP-HPLC. A stable compound will show no significant decrease in the peak area corresponding to the intact peptoid over the incubation period.
Caption: Experimental workflow for the proteolytic stability assay of this compound.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against fungal pathogens is determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized suspension of the fungal cells is prepared in a suitable growth medium.
-
Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted this compound.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Mammalian Cell Cytotoxicity Assay
The 50% toxic dose (TD50) is determined using a cell viability assay, such as the MTT or MTS assay.
-
Cell Seeding: Mammalian cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: A viability reagent (e.g., MTS) is added to each well. The absorbance, which correlates with the number of viable cells, is measured using a plate reader.
-
Calculation of TD50: The TD50 value, the concentration of this compound that reduces cell viability by 50% compared to untreated controls, is calculated from the dose-response curve.
Hemolysis Assay
The hemolytic activity of this compound is assessed against human red blood cells (hRBCs).
-
Preparation of hRBCs: Freshly collected hRBCs are washed and diluted in a buffered solution.
-
Incubation: The hRBC suspension is incubated with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm).
-
Calculation of HC10: The HC10, the concentration of this compound that causes 10% hemolysis, is determined by comparing the results to a positive control (100% lysis, e.g., with Triton X-100) and a negative control (0% lysis, buffer only).
Spectroscopic Data
While mass spectrometry has been used to confirm the molecular weight of this compound, detailed spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have not been published. Such data would be invaluable for confirming the detailed chemical structure and assessing conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) would be used to confirm the covalent structure of this compound and study its conformational dynamics in solution. For peptoids, which can exhibit both cis and trans amide bond conformations, 2D NMR techniques such as ROESY or NOESY are particularly useful for determining spatial proximities and elucidating secondary structure.
Infrared (IR) Spectroscopy
FT-IR spectroscopy can provide information about the secondary structure of this compound in the solid state. The position of the amide I band (typically between 1600 and 1700 cm⁻¹) is sensitive to the backbone conformation.
Conclusion
This compound is a promising antifungal peptoid with high potency and selectivity against Cryptococcus neoformans. Its stability against proteolysis makes it an attractive candidate for further therapeutic development. While its biological properties are well-documented, a comprehensive experimental characterization of its physical and chemical properties is needed. The standard protocols outlined in this guide provide a framework for obtaining this crucial data, which will be essential for formulation development, understanding its mechanism of action, and advancing this compound through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. biocat.com [biocat.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Early Research Findings on the Antifungal Peptoid RMG8-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research findings on the novel antifungal peptoid, RMG8-8. It is intended for an audience of researchers, scientists, and drug development professionals interested in the discovery, characterization, and optimization of new antifungal agents. This document summarizes key quantitative data, details the experimental protocols used in its initial evaluation, and visualizes its proposed mechanism of action and the logical workflow of its early-stage development.
Introduction to this compound
This compound is a synthetic peptoid, or N-substituted glycine (B1666218) oligomer, identified from a combinatorial library screen for its antifungal properties.[1][2] While initially discovered through screening against Candida albicans, it demonstrated significantly more potent activity against Cryptococcus neoformans, a pathogenic fungus responsible for cryptococcal meningitis, a life-threatening infection, particularly in immunocompromised individuals.[1][2] The promising activity profile of this compound, coupled with low mammalian cytotoxicity, has positioned it as a valuable lead compound for the development of new antifungal therapeutics.[1][2]
Quantitative Biological Data
A systematic structure-activity relationship (SAR) study was conducted to explore the chemical space around the parent this compound structure and to identify derivatives with improved antifungal activity and reduced toxicity. The study involved the synthesis and evaluation of 25 derivatives of this compound. The key quantitative data from this study, including Minimum Inhibitory Concentration (MIC) against C. neoformans, cytotoxicity (TD50) against human liver cells (HepG2), and hemolytic activity (HC10) against human red blood cells, are summarized in the table below.
| Compound | Structure / Modification | MIC (µg/mL) vs. C. neoformans | TD₅₀ (µg/mL) vs. HepG2 | HC₁₀ (µg/mL) vs. hRBCs | Selectivity Ratio (TD₅₀/MIC) |
| This compound | (Lead Compound) | 1.56 | 189 | 75 | 121 |
| 1 | Trimethylated side chain amines | 3.13 | >250 | ND | >80 |
| 2 | Nlys substitution for Nae | 6.25 | 170 ± 20 | ND | 27 |
| 3 | Rearranged sequence | >50 | 220 ± 30 | ND | <4 |
| 4 | Cinnamyl tail | 3.13 | 41 ± 1 | ND | 13 |
| 5 | 4-Fluorocinnamyl tail | 1.56 | 32 ± 1 | ND | 21 |
| 6 | 4-Chlorocinnamyl tail | 1.56 | 28 ± 1 | ND | 18 |
| 7 | 4-Bromocinnamyl tail | 1.56 | 23 ± 2 | ND | 15 |
| 8 | N(isobutyl) side chains | 1.56 | 130 ± 10 | ND | 83 |
| 9 | N(isobutyl) side chains | 1.56 | 130 ± 10 | 130 ± 45 | 83 |
| 10 | N(cyclopentyl) side chains | 1.56 | 100 ± 10 | ND | 64 |
| 11 | N(3-pentyl) side chains | 1.56 | 110 ± 10 | ND | 71 |
| 12 | N(cyclobutyl) side chains | 3.13 | 160 ± 10 | ND | 51 |
| 13 | N(2-butyl) side chains | 3.13 | 190 ± 20 | ND | 61 |
| 14 | N(benzyl) side chains | 1.56 | 46 ± 2 | ND | 29 |
| 15 | N(4-fluorobenzyl) side chains | 1.56 | 39 ± 2 | ND | 25 |
| 16 | N(4-chlorobenzyl) side chains | 1.56 | 31 ± 2 | >250 | 20 |
| 17 | N(4-bromobenzyl) side chains | 1.56 | 26 ± 1 | >250 | 17 |
| 18 | N(4-methylbenzyl) side chains | 1.56 | 36 ± 1 | ND | 23 |
| 19 | N(4-methoxybenzyl) side chains | 1.56 | 40 ± 1 | ND | 26 |
| 20 | N(4-(trifluoromethyl)benzyl) side chains | 1.56 | 24 ± 1 | ND | 15 |
| 21 | N(2-naphthylmethyl) side chains | 1.56 | 25 ± 1 | ND | 16 |
| 22 | N(1-naphthylmethyl) side chains | 1.56 | 23 ± 1 | ND | 15 |
| 23 | N(3-phenylpropyl) side chains | 1.56 | 40 ± 1 | ND | 26 |
| 24 | N(4-phenylbutyl) side chains | 1.56 | 32 ± 1 | ND | 21 |
| 25 | N(2-thienylmethyl) side chains | 1.56 | 40 ± 1 | 85 ± 35 | 26 |
ND: Not Determined. Data sourced from "Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound", ACS Omega.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early research on this compound.
Peptoid Synthesis: Solid-Phase Submonomer Method
This compound and its derivatives were synthesized using the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[2] This method involves a two-step iterative cycle to add each monomer to the growing peptoid chain.
Materials:
-
Rink Amide resin
-
N,N-dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-diisopropylcarbodiimide (DIC)
-
Primary amines corresponding to the desired side chains
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Water
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in DMF to remove the Fmoc protecting group from the amide linker.
-
Washing: Thoroughly wash the resin with DMF.
-
Acylation (Step 1 of Monomer Addition): Add a solution of bromoacetic acid and DIC in DMF to the resin. This step attaches the glycine backbone.
-
Washing: Wash the resin with DMF.
-
Amination (Step 2 of Monomer Addition): Add the desired primary amine to the resin. This displaces the bromide and introduces the side chain.
-
Washing: Wash the resin with DMF.
-
Iteration: Repeat steps 4-7 for each subsequent monomer in the peptoid sequence.
-
Cleavage: Once the desired sequence is complete, cleave the peptoid from the resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
The antifungal activity of this compound and its derivatives against Cryptococcus neoformans was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Materials:
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Peptoid stock solutions in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. neoformans in RPMI-1640 medium. Adjust the cell density to a final concentration of 1 x 10³ to 5 x 10³ cells/mL in the test wells.[3]
-
Serial Dilution: Prepare serial two-fold dilutions of the peptoid compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate containing the diluted peptoids. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at 37°C for 72 hours.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptoid that inhibits 90% of fungal growth compared to the positive control.[2] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[4]
Mammalian Cytotoxicity Assay
The cytotoxicity of this compound and its derivatives was evaluated against the human liver carcinoma cell line, HepG2.[2]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Peptoid stock solutions in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 2,500 cells per well and incubate for 24 hours to allow for cell adherence.[5]
-
Compound Treatment: Add serial dilutions of the peptoid compounds to the wells.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.[5]
-
Viability Assessment: After incubation, add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. The TD₅₀ (Toxic Dose 50%) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Hemolytic Activity Assay
The hemolytic activity of selected peptoids was assessed against human red blood cells (hRBCs).[2]
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Peptoid stock solutions in DMSO
-
Triton X-100 (for positive control)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Wash hRBCs with PBS by centrifugation and resuspend to a final concentration of 1-2% (v/v) in PBS.
-
Compound Incubation: Add serial dilutions of the peptoid compounds to a 96-well plate. Add the hRBC suspension to each well.
-
Controls: Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plates to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 541 nm.[6]
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control. The HC₁₀ is the concentration of the peptoid that causes 10% hemolysis.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the logical and experimental workflows in the early research of this compound, as well as its proposed mechanism of action.
Caption: Experimental workflow for the synthesis and evaluation of this compound and its derivatives.
Caption: Proposed mechanism of action for the antifungal peptoid this compound.
References
- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 4. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 5. reframeDB [reframedb.org]
- 6. Hemolysis Assay [protocols.io]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antifungal Peptoid RMG8-8 via Solid-Phase Submonomer Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the antifungal peptoid, RMG8-8, utilizing the solid-phase submonomer method. This compound has demonstrated significant efficacy against the pathogenic fungus Cryptococcus neoformans, a causative agent of cryptococcal meningitis.[1][2] The synthesis protocol outlined herein is robust, yielding high-purity this compound for research and development purposes. This guide includes comprehensive experimental procedures, quantitative data summarization, and visual diagrams to facilitate understanding and replication of the synthesis and its underlying principles.
Introduction to this compound and the Solid-Phase Submonomer Method
This compound is a synthetic peptidomimetic, specifically a poly-N-substituted glycine (B1666218) oligomer, known as a peptoid. Its structure is characterized by a specific sequence of monomers that impart an amphipathic character, with distinct lipophilic and cationic regions. This amphipathicity is believed to be crucial for its antifungal activity, which is primarily mediated through the disruption of fungal cell membranes.[1][3] The key structural components of this compound include a lipophilic tail, aliphatic cyclohexyl groups, and cationic moieties.[1][4]
The solid-phase submonomer method is a powerful and versatile technique for the synthesis of peptoids.[4][5] It involves a two-step iterative cycle to add each monomer to a growing chain anchored to a solid support resin.[4][5][6] The first step is the acylation of the terminal amine on the resin with bromoacetic acid. The second step is the nucleophilic displacement of the bromide by a primary amine, which introduces the desired side chain.[4][5] This method allows for precise sequence control and the incorporation of a wide variety of commercially available or custom-synthesized primary amines, enabling the creation of diverse peptoid libraries.[6]
Quantitative Data Summary
The synthesis of this compound and its derivatives consistently yields products of high purity, as determined by analytical techniques. The following table summarizes typical quantitative data obtained during the synthesis and characterization of this compound.
| Parameter | Typical Value/Method | Reference |
| Purity | >95% | [1] |
| Analytical Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |
| Identity Confirmation | Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) | [1] |
| Resin | Polystyrene Rink Amide Resin | [1] |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (B1312306) | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of this compound.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.5 - 0.7 mmol/g loading capacity)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether (anhydrous)
-
Acylation Reagent: Bromoacetic acid
-
Activation Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF
-
Primary Amines (Submonomers):
-
Ntri (Lipophilic Tail): Tridecylamine (B1585788)
-
Ncha (Aliphatic): Cyclohexylamine (B46788)
-
Nlys (Cationic): N-Boc-cadaverine (N-Boc-1,4-diaminobutane)
-
Nae (Cationic): N-Boc-ethylenediamine
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water
-
Washing Solvents: DMF, DCM
Synthesis Workflow
The synthesis of this compound follows a sequential addition of monomers to the Rink Amide resin. The sequence for this compound is: [Ntri]-[Ncha]-[Nlys]-[Nae]-[Ncha] . The synthesis proceeds from the C-terminus to the N-terminus, so the order of addition of the primary amines will be the reverse of the sequence.
Caption: General workflow for the solid-phase submonomer synthesis of peptoids.
Step-by-Step Protocol
Resin Preparation:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted polypropylene (B1209903) reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
Monomer Addition Cycle (repeated for each monomer in reverse sequence order):
-
Monomer 1: Cyclohexylamine (for Ncha)
-
Acylation: Add a solution of 0.6 M bromoacetic acid in DMF and a solution of N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin. Agitate for 20 minutes.
-
Wash the resin with DMF (3 times).
-
Displacement: Add a 1.5 M solution of cyclohexylamine in DMF to the resin. Agitate for 60 minutes.
-
Wash the resin with DMF (3 times).
-
-
Monomer 2: N-Boc-ethylenediamine (for Nae)
-
Repeat the acylation step as described above.
-
Displacement: Add a 1.5 M solution of N-Boc-ethylenediamine in DMF. Agitate for 60 minutes.
-
Wash the resin with DMF (3 times).
-
-
Monomer 3: N-Boc-cadaverine (for Nlys)
-
Repeat the acylation step.
-
Displacement: Add a 1.5 M solution of N-Boc-cadaverine in DMF. Agitate for 60 minutes.
-
Wash the resin with DMF (3 times).
-
-
Monomer 4: Cyclohexylamine (for Ncha)
-
Repeat the acylation step.
-
Displacement: Add a 1.5 M solution of cyclohexylamine in DMF. Agitate for 60 minutes.
-
Wash the resin with DMF (3 times).
-
-
Monomer 5: Tridecylamine (for Ntri - Lipophilic Tail)
-
Repeat the acylation step.
-
Displacement: Add a 1.5 M solution of tridecylamine in DMF. Agitate for 60 minutes.
-
Wash the resin with DMF (3 times).
-
Cleavage and Deprotection:
-
After the final monomer addition and washing, wash the resin with DCM (3 times) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature. This step cleaves the peptoid from the resin and simultaneously removes the Boc protecting groups from the Nlys and Nae side chains.
-
Filter the cleavage solution from the resin into a collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Purification and Analysis:
-
Precipitate the crude peptoid by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the precipitated peptoid by centrifugation and decant the ether.
-
Wash the pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptoid pellet.
-
Dissolve the crude product in a suitable solvent (e.g., ACN/water mixture) and purify by preparative RP-HPLC.
-
Analyze the purified fractions by analytical RP-HPLC for purity assessment and by LC-MS to confirm the molecular weight of this compound.
Mechanism of Action: Fungal Membrane Disruption
This compound's antifungal activity is attributed to its ability to disrupt the fungal cell membrane.[1][3] Its amphipathic structure, with a distinct hydrophobic (lipophilic) region and a cationic (positively charged) region, is key to this mechanism.
References
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
Application Notes and Protocols for the Use of RMG8-8 in Cryptococcus neoformans Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
RMG8-8 is a synthetic peptoid, an N-substituted glycine (B1666218) oligomer, that has demonstrated potent and rapid fungicidal activity against Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the context of C. neoformans. This compound was initially identified from a combinatorial peptoid library and, while showing modest activity against Candida albicans, it exhibits excellent efficacy against C. neoformans.[1] Its proposed mechanism of action is through membrane permeabilization, a common trait for many antimicrobial peptides and peptoids.[1][3]
Data Presentation
The following tables summarize the quantitative data available for this compound's activity against Cryptococcus neoformans and its selectivity profile against mammalian cells.
Table 1: Antifungal Activity of this compound against Cryptococcus Species
| Organism | Strain(s) | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | 1.56 | [1] |
| Cryptococcus gattii | R272, R265 | 3.13 | [1] |
| Candida albicans | 25 | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Cytotoxicity and Selectivity of this compound
| Cell Line | Cell Type | TD₅₀ (µg/mL) | Selectivity Ratio (TD₅₀/MIC) | Reference |
| HepG2 | Human Liver Carcinoma | 189 | 121 | [1][2] |
| HPL1A | Human Lung Epithelial | 74 | 47 | [1] |
| 3T3 | Mouse Fibroblast | 59 | 38 | [1] |
| HaCaT | Human Keratinocyte | 54 | 35 | [1] |
| hRBCs | Human Red Blood Cells | HC₁₀ = 77 | - | [1] |
TD₅₀: Toxic Dose causing 50% reduction in cell viability. HC₁₀: Hemolytic Concentration causing 10% lysis of red blood cells.
Table 3: Killing Kinetics of this compound against C. neoformans
| Parameter | Value | Reference |
| t₁/₂ (half-life) | 6.5 minutes | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile saline (0.85% NaCl)
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculum Preparation:
-
Streak C. neoformans on a YPD agar plate and incubate at 30°C for 48-72 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done by measuring the optical density at 530 nm (should be between 0.12 and 0.15).
-
Perform a 1:1000 dilution of this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of a 96-well microtiter plate.
-
Add 100 µL of the appropriate this compound dilution to the corresponding wells.
-
Include a growth control well (100 µL inoculum + 100 µL drug-free RPMI) and a sterility control well (200 µL sterile RPMI).
-
-
Incubation:
-
Incubate the plate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at 492 nm using a microplate reader.
-
Killing Kinetics Assay
This assay determines the rate at which this compound kills C. neoformans.
Materials:
-
Log-phase culture of C. neoformans
-
RPMI 1640 medium
-
This compound solution at a desired concentration (e.g., 4x MIC)
-
Sterile saline
-
YPD agar plates
-
Sterile microcentrifuge tubes
-
Incubator shaker
Procedure:
-
Grow C. neoformans in RPMI 1640 medium at 37°C with shaking to mid-log phase.
-
Adjust the culture to a starting concentration of approximately 1 x 10⁵ CFU/mL in fresh RPMI 1640 medium.
-
Add this compound to the fungal suspension to achieve the desired final concentration (e.g., 4x MIC). An equal volume of the solvent should be added to a separate flask as a vehicle control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each culture.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline.
-
Plate 100 µL of appropriate dilutions onto YPD agar plates.
-
Incubate the plates at 30°C for 48-72 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. The time required to achieve a 99.9% reduction in CFU/mL (a 3-log₁₀ decrease) can be determined from this curve.
Liposome (B1194612) Lysis Assay
This assay is used to assess the membrane-disrupting activity of this compound.
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic fungal membranes)
-
Fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
-
This compound solution
-
Triton X-100 (or other detergent for 100% lysis control)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer or microplate reader with appropriate filters
Procedure:
-
Liposome Preparation:
-
Dissolve the lipids in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with the fluorescent dye solution in buffer.
-
Subject the mixture to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles.
-
Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Lysis Assay:
-
Dilute the prepared liposomes in buffer in the wells of a 96-well black microtiter plate.
-
Add varying concentrations of this compound to the wells.
-
Include a negative control (buffer only) and a positive control (Triton X-100 for 100% lysis).
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. The release of the dye from the liposomes results in dequenching and an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of lysis for each this compound concentration using the following formula: % Lysis = [(F_sample - F_buffer) / (F_triton - F_buffer)] * 100 where F_sample is the fluorescence of the this compound treated sample, F_buffer is the fluorescence of the buffer control, and F_triton is the fluorescence of the Triton X-100 control.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line, such as HepG2.
Materials:
-
HepG2 cells (or other desired mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the TD₅₀ value.
-
Visualizations
Signaling Pathways and Mechanism of Action
While the direct molecular target of this compound has not been definitively identified, its rapid fungicidal activity is attributed to membrane disruption. This initial event can trigger a cascade of downstream effects, ultimately leading to cell death. The following diagram illustrates the proposed mechanism of action and its potential impact on key virulence-related signaling pathways in C. neoformans.
Caption: Proposed mechanism of this compound and its downstream effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antifungal properties of this compound against C. neoformans.
Caption: Experimental workflow for this compound evaluation.
References
Application Notes and Protocols for RMG8-8 in Fungal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal peptoid RMG8-8, including its mechanism of action, in vitro efficacy, and detailed protocols for its application in fungal infection models.
Introduction
This compound is a synthetic peptoid (N-substituted glycine (B1666218) oligomer) identified through combinatorial library screening for its antifungal properties. It has shown significant promise, particularly against the opportunistic fungal pathogen Cryptococcus neoformans, the causative agent of cryptococcal meningitis, a devastating disease with high mortality rates, especially in immunocompromised individuals.[1][2][3] this compound's unique structure, with side chains on the nitrogen of the amide backbone, confers resistance to proteolytic degradation, a common limitation of antimicrobial peptides (AMPs), thus enhancing its potential as a therapeutic agent.[4][5]
Mechanism of Action
The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane.[1] This is a common mechanism for many antimicrobial peptides and peptoids. The cationic nature of this compound likely facilitates its interaction with the negatively charged components of the fungal cell membrane, such as phospholipids (B1166683) and glucans. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[6] This rapid, direct action on the cell membrane may also reduce the likelihood of developing microbial resistance compared to drugs that target specific metabolic pathways.
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against clinically relevant fungal pathogens. Its efficacy is particularly notable against Cryptococcus neoformans. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cryptococcus neoformans | H99S | 1.56[1] |
| Candida albicans | SC5314 | 25[1][6] |
Table 2: Cytotoxicity Profile of this compound
| Mammalian Cell Line | Cell Type | TD₅₀ (µg/mL)¹ | HC₁₀ (µg/mL)² | Selectivity Ratio (SR)³ vs. C. neoformans |
| HepG2 | Human Liver Carcinoma | 189[1] | - | 121 |
| HPL1A | Human Lung Epithelial | - | - | - |
| 3T3 | Mouse Fibroblast | 59[7] | - | 37.8 |
| HaCat | Human Keratinocyte | 54[7] | - | 34.6 |
| hRBCs | Human Red Blood Cells | - | 75[4] | - |
¹TD₅₀: Toxic Dose 50%, the concentration of the compound that causes 50% reduction in cell viability. ²HC₁₀: Hemolytic Concentration 10%, the concentration of the compound that causes 10% hemolysis of red blood cells. ³Selectivity Ratio (SR) is calculated as TD₅₀ / MIC. A higher SR indicates greater selectivity for the fungal pathogen over mammalian cells.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound.
In Vitro Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound, stock solution prepared in a suitable solvent (e.g., sterile water or DMSO).
-
Cryptococcus neoformans or Candida albicans strain.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer (optional, for spectrophotometric reading).
-
Sterile saline or phosphate-buffered saline (PBS).
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
This compound Dilution:
-
Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a drug-free well as a positive control for fungal growth and a sterile well as a negative control.
-
Incubate the plate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.[4] This can be determined visually or by measuring the optical density at 530 nm.
-
In Vivo Efficacy Testing: Murine Model of Systemic Cryptococcosis (Hypothetical Protocol)
As there are no published in vivo studies for this compound, this protocol is a proposed methodology based on standard practices for testing novel antifungal agents in a murine model of systemic cryptococcosis.
Animals:
-
Immunocompromised mice (e.g., A/Jcr mice or cyclophosphamide-induced neutropenic mice) are often used for cryptococcosis models to ensure robust infection.
Materials:
-
This compound, formulated for in vivo administration (e.g., dissolved in sterile saline or PBS).
-
Cryptococcus neoformans strain (e.g., H99S).
-
Positive control antifungal (e.g., fluconazole (B54011) or amphotericin B).
-
Vehicle control (the solvent used to dissolve this compound).
Procedure:
-
Infection:
-
Prepare an inoculum of C. neoformans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of the fungal suspension (e.g., 1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
At a specified time post-infection (e.g., 2-24 hours), begin treatment.
-
Administer this compound via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection. The dose will need to be determined based on preliminary toxicity and pharmacokinetic studies, but a starting point could be extrapolated from the in vitro data (e.g., 1-10 mg/kg).
-
Administer the vehicle control and positive control antifungal to their respective groups.
-
Continue treatment for a specified duration (e.g., 5-10 days).
-
-
Endpoint Evaluation:
-
Survival Study: Monitor mice daily for signs of morbidity and mortality for a defined period (e.g., 21-30 days).
-
Fungal Burden Study: At predetermined time points, euthanize a subset of mice from each group. Aseptically harvest organs (brain, lungs, spleen). Homogenize the tissues and plate serial dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[8][9]
-
Formulation and Stability
For in vivo studies, this compound should be formulated in a sterile, biocompatible vehicle such as saline or PBS. The stability of peptoids in plasma is generally high due to their resistance to proteases.[4] However, specific stability studies for this compound in plasma should be conducted to confirm its half-life and inform dosing schedules.
Conclusion
This compound is a promising antifungal peptoid with potent in vitro activity against Cryptococcus neoformans and a favorable preliminary safety profile. The provided protocols offer a framework for its further evaluation in both in vitro and in vivo settings. Future research should focus on conducting in vivo efficacy, pharmacokinetic, and toxicology studies to fully assess the therapeutic potential of this compound for the treatment of fungal infections. The development of this compound and its derivatives represents an important step towards novel therapies for life-threatening fungal diseases.[4]
References
- 1. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of RMG8-8 Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RMG8-8 is an antifungal peptoid with potent activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2] Structure-activity relationship (SAR) studies have led to the synthesis of various this compound derivatives to optimize its biological properties, including antifungal efficacy and cytotoxicity.[1][2][3] The purification of these synthetic peptoids is a critical step to ensure the accuracy of biological data and for further preclinical and clinical development. These application notes provide detailed protocols for the purification of this compound derivatives, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a method proven effective for this class of compounds.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and some of its derivatives, providing a comparative overview of their biological activity and physicochemical properties.
| Compound | MIC (μg/mL) vs. C. neoformans | TD50 (μg/mL) vs. HepG2 Cells | HC10 (μg/mL) vs. hRBCs | cLogD7.4 | % Acetonitrile (B52724) at Elution |
| This compound | 1.56 | 189 | 75 ± 31 | Value not specified | Value not specified |
| Compound 9 | Value not specified | Value not specified | 130 ± 45 | Value not specified | Value not specified |
| Compound 16 | Value not specified | Value not specified | More hemolytic than this compound | Value not specified | Value not specified |
| Compound 17 | Value not specified | Value not specified | More hemolytic than this compound | Value not specified | Value not specified |
| Compound 25 | Value not specified | Value not specified | Comparable to this compound | Value not specified | Value not specified |
Note: Higher cLogD7.4 and percent acetonitrile at elution are indicative of increased compound hydrophobicity.[1][3] Data for some derivatives were not fully available in the cited literature.
Experimental Protocols
Synthesis and Cleavage of this compound Derivatives
This compound derivatives are synthesized using a solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[1][3] The following protocol outlines the cleavage of the synthesized peptoid from the resin, a crucial step preceding purification.
Protocol: Cleavage from Resin
-
Resin Washing: Following the final submonomer addition, wash the resin with Dimethylformamide (DMF) three times, followed by three washes with Dichloromethane (CH₂Cl₂).
-
Drying: Dry the washed resin under vacuum for 5 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and rock for 1 hour to cleave the compound from the resin.[1]
-
Collection: Drain the reaction solution from the resin into a 50 mL conical tube.
-
TFA Evaporation: Evaporate the TFA from the collected solution under a stream of air. This will result in an oily residue.
-
Reconstitution: Reconstitute the resulting oil in 8 mL of a 1:1 acetonitrile (ACN):H₂O solution in preparation for purification by RP-HPLC.[1]
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary and most effective method for purifying this compound derivatives to a high degree of purity (>95%).[1][3]
Protocol: Preparative RP-HPLC
-
Instrumentation:
-
Mobile Phases:
-
Mobile Phase A: Water with 0.05% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic acid (TFA).
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the reconstituted crude product.
-
Apply a linear gradient of 0–100% Mobile Phase B over a specified time (e.g., 60 minutes). The exact gradient may need to be optimized based on the hydrophobicity of the specific derivative.
-
-
Detection: Monitor the elution of the compound using a UV detector, typically at 214 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak(s) of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the compound by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[1][3]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified product as a powder.
Alternative and Complementary Purification Techniques
While RP-HPLC is the method of choice for this compound derivatives, other techniques can be employed in small molecule purification, either as alternatives or as complementary steps.
a) Crystallization:
Crystallization is a powerful technique for purifying solid compounds, which can yield high-purity crystalline material.[4][5] Common methods include:
-
Cooling Crystallization: Involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.[4]
-
Anti-Solvent Crystallization: An anti-solvent (a solvent in which the compound is insoluble) is added to a solution of the compound, causing it to precipitate out as crystals.[4]
-
Solvent Evaporation: The compound is dissolved in a volatile solvent, which is then allowed to evaporate slowly, leading to the formation of crystals.[6]
b) Liquid-Liquid Extraction:
This technique is used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] It is often used as a preliminary purification step to remove major impurities before chromatographic purification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: Workflow for this compound Derivative Synthesis and Purification.
Proposed Mechanism of Action
While the precise signaling pathway for this compound is not fully elucidated, it is proposed to act via membrane disruption of the fungal cell.[1]
Caption: Proposed Mechanism of this compound via Fungal Membrane Disruption.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. syrris.com [syrris.com]
- 5. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www.welcomehomevetsofnj.org - Extraction Lab Organic Chemistry [welcomehomevetsofnj.org]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for Employing RMG8-8 in Membrane Damage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMG8-8 is a synthetic peptoid, a class of peptide mimics, that has demonstrated potent antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans.[1][2] A key aspect of its mechanism of action is the disruption and permeabilization of the fungal cell membrane, leading to rapid cell death.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in studies focused on fungal membrane damage.
Data Presentation
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its antifungal efficacy and its selectivity towards fungal over mammalian cells.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cryptococcus neoformans | 1.56[2][3] |
| Candida albicans | 25[2][3] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Mammalian Cell Line / Component | Metric | Value (µg/mL) |
| HepG2 (Human liver cells) | TD50 | 189[4] |
| 3T3 (Mouse fibroblast cells) | TD50 | 59[2] |
| HaCat (Human skin cells) | TD50 | 54[2] |
| Human Red Blood Cells | HC10 | 75[4] |
TD50: Toxic Dose 50%, the concentration at which 50% of mammalian cells are killed. HC10: Hemolytic Concentration 10%, the concentration causing 10% hemolysis of red blood cells.
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound-induced membrane damage are provided below.
Protocol 1: Fungal Membrane Permeabilization using SYTOX Green Uptake Assay
This protocol assesses membrane integrity by measuring the influx of the fluorescent nucleic acid stain SYTOX Green, which can only enter cells with compromised plasma membranes.[5][6]
Materials:
-
Fungal strain of interest (e.g., Cryptococcus neoformans)
-
Appropriate fungal growth medium (e.g., Yeast Peptone Dextrose - YPD)
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, or a minimal medium)
-
Sterile, black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Fungal Cell Preparation:
-
Culture the fungal strain in the appropriate liquid medium to mid-log phase.
-
Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cells twice with the assay buffer.
-
Resuspend the cells in the assay buffer and adjust the cell density to a standardized value (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the fungal cell suspension to each well.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Add 50 µL of the this compound dilutions to the wells containing the fungal cells. Include a vehicle control (buffer only) and a positive control for maximal permeabilization (e.g., heat-killed cells or a known membrane-disrupting agent).
-
Add SYTOX Green to each well to a final concentration of 0.2-1 µM.
-
-
Measurement and Data Analysis:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) at a constant temperature.
-
Subtract the background fluorescence from wells containing only buffer and SYTOX Green.
-
Plot the fluorescence intensity against time for each this compound concentration. The increase in fluorescence indicates membrane permeabilization.
-
Protocol 2: Assessment of Cell Viability and Membrane Integrity with Propidium Iodide Staining
Propidium Iodide (PI) is another fluorescent intercalating agent that is excluded by viable cells and is commonly used in flow cytometry and fluorescence microscopy to identify dead cells.[7][8]
Materials:
-
Fungal cells treated with this compound as described in Protocol 1.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).
-
Flow cytometer or fluorescence microscope.
Procedure for Flow Cytometry:
-
After treating the fungal cells with this compound for the desired time, add PI to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, detecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Quantify the percentage of PI-positive (dead) cells in the population for each treatment condition.
Procedure for Fluorescence Microscopy:
-
After treatment with this compound, add PI to the cell suspension as described above.
-
Incubate and then wash the cells to remove excess dye.
-
Mount the cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for PI.
-
Capture images to visualize the uptake of PI in treated versus untreated cells.
Protocol 3: Liposome Lysis Assay
This cell-free assay determines if this compound can directly permeabilize lipid bilayers, mimicking the fungal plasma membrane.[9][10]
Materials:
-
Lipids to mimic the fungal membrane (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol).
-
Fluorescent dye for encapsulation (e.g., calcein (B42510) or carboxyfluorescein).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Buffer (e.g., HEPES buffer).
-
This compound solution.
-
Triton X-100 (for 100% lysis control).
-
Fluorescence spectrophotometer.
Procedure:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye at a self-quenching concentration. This is typically done by drying a lipid film, hydrating it with a buffer containing the dye, and then extruding the suspension through a polycarbonate membrane.
-
Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion column.
-
-
Lysis Assay:
-
In a cuvette, add the prepared liposomes to the assay buffer.
-
Add the this compound solution at various concentrations.
-
Monitor the increase in fluorescence over time. The leakage of the dye from the liposomes results in its de-quenching and a subsequent increase in fluorescence.
-
After the reaction reaches a plateau, add Triton X-100 to cause 100% lysis and measure the maximal fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage for each this compound concentration relative to the maximal fluorescence obtained with Triton X-100.
-
Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway: Calcium-Calcineurin Pathway Activation
While the specific signaling cascades initiated by this compound have not been fully elucidated, membrane damage by antimicrobial peptides in fungi is known to trigger an influx of extracellular calcium.[1][11] This increase in cytosolic calcium can activate downstream signaling pathways, such as the calcium-calcineurin pathway, which is crucial for stress responses in fungi.[12][13]
References
- 1. Dynamic calcium-mediated stress response and recovery signatures in the fungal pathogen, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Visualization of Growth and Morphology of Fungal Hyphae in planta Using WGA-AF488 and Propidium Iodide Co-staining [bio-protocol.org]
- 9. Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Practical Guide to RMG8-8 Usage in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMG8-8 is a synthetic peptoid, an N-substituted glycine (B1666218) oligomer, with demonstrated antifungal properties.[1] It exhibits potent activity against the pathogenic fungus Cryptococcus neoformans, the causative agent of cryptococcal meningitis, a devastating disease with high mortality rates, particularly in immunocompromised individuals.[2][3] Due to the rise of antifungal resistance and the toxicity of current treatments, this compound presents a promising avenue for the development of new antifungal therapies.[2][3] This guide provides a practical overview of this compound, its mechanism of action, and detailed protocols for its use in a laboratory setting.
This compound was identified from a combinatorial peptoid library and has been shown to be rapidly fungicidal, proteolytically stable, and to possess a favorable toxicity profile.[2][4] Its likely mechanism of action is the disruption of the fungal cell membrane.[2][4][5]
Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Cryptococcus neoformans | 1.56 µg/mL[2][3][5] |
| Candida albicans | 25 µg/mL[2][5] |
Table 2: Cytotoxicity and Hemolytic Activity of this compound
| Cell Line/Blood Cells | Metric | Value |
| HepG2 (human liver carcinoma) | TD₅₀ (50% toxic dose) | 189 µg/mL[2] |
| 3T3 (mouse fibroblast) | TD₅₀ (50% toxic dose) | 59 µg/mL[5] |
| HaCaT (human keratinocyte) | TD₅₀ (50% toxic dose) | 54 µg/mL[5] |
| Human Red Blood Cells (hRBCs) | HC₁₀ (10% hemolytic concentration) | 75 µg/mL[2][3][5] |
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value |
| Killing Kinetics (t₁/₂) against C. neoformans | 6.5 minutes[2][4] |
| Proteolytic Stability | Stable[2] |
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound is the disruption of the fungal cell membrane. This is a common mechanism for many antimicrobial peptides and peptoids. The process can be visualized as a series of interactions leading to membrane permeabilization and subsequent cell death.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]
Workflow:
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates
-
0.85% saline solution
-
RPMI 1640 medium (or other suitable broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Fungal Inoculum Preparation:
-
Streak C. neoformans from a frozen stock onto a YPD agar plate and incubate for 72 hours at 35°C.
-
Transfer 1-2 colonies into 5 mL of 0.85% saline and vortex for 30 seconds.
-
Adjust the optical density (OD) at 600 nm to a range of 0.15-0.25.
-
Dilute this suspension 1:100 in RPMI 1640 medium to achieve the final inoculum concentration.
-
-
This compound Dilution Series:
-
Prepare a 2-fold serial dilution of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
-
Assay Plate Setup:
-
Add 50 µL of the fungal inoculum to each well of a new 96-well plate.
-
Add 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL per well.
-
Include a positive control (fungal inoculum with no this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 72 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, measure the absorbance at 600 nm using a microplate reader. The MIC is defined as the concentration that inhibits 90% of fungal growth compared to the positive control.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol utilizes the Cell Counting Kit-8 (CCK-8) to assess the metabolic activity of cells as an indicator of viability.[6][7]
Workflow:
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 100 µL of cell suspension (e.g., 5000 cells/well for HepG2) into each well of a 96-well plate.
-
Incubate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the cells.
-
Include a positive control (cells with no this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours, or until a visible color change is observed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the TD₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.
-
Protocol 3: Hemolytic Assay
This protocol assesses the lytic activity of this compound against human red blood cells (hRBCs).[2][8]
Workflow:
Materials:
-
Fresh human whole blood with anticoagulant (e.g., K₂EDTA)
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
This compound stock solution
-
Distilled water (positive control for 100% hemolysis)
-
Sterile microcentrifuge tubes and 96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of hRBCs:
-
Centrifuge whole blood at 1,000 x g for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Resuspend the red blood cells in D-PBS and centrifuge again. Repeat this washing step three times.
-
Prepare a 2% (v/v) suspension of the washed hRBCs in D-PBS.
-
-
Assay Setup:
-
Add 100 µL of the 2% hRBC suspension to each well of a 96-well plate.
-
Add 100 µL of serial dilutions of this compound in D-PBS to the wells.
-
Include a positive control (hRBCs with distilled water for 100% hemolysis) and a negative control (hRBCs with D-PBS for 0% hemolysis).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact cells.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 577 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Determine the HC₁₀ value, which is the concentration of this compound that causes 10% hemolysis.
-
Conclusion
This compound is a promising antifungal peptoid with potent activity against C. neoformans and a favorable preliminary safety profile. The protocols provided in this guide offer a standardized approach for the in vitro evaluation of this compound and its derivatives. This information is intended to support further research and development of this compound as a potential therapeutic agent for the treatment of fungal infections.
References
- 1. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Biological Properties of RMG8-8
Welcome to the technical support center for the antifungal peptoid RMG8-8. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the therapeutic potential of this promising antifungal agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and visual guides.
Troubleshooting Guide
This guide provides solutions to common problems encountered when developing analogs of this compound to improve its biological properties.
Q1: My new this compound analog shows high antifungal activity but is also highly cytotoxic to mammalian cells. How can I reduce cytotoxicity while maintaining antifungal potency?
A1: Achieving a balance between high antifungal activity and low cytotoxicity is a common challenge in the development of antimicrobial peptoids. High cytotoxicity is often associated with increased hydrophobicity. Here are some strategies to consider:
-
Modify the Lipophilic Tail: The lipophilic tail is a critical determinant of both antifungal activity and cytotoxicity.[1]
-
Systematically vary the chain length: A shorter alkyl chain may decrease cytotoxicity, but it could also reduce antifungal activity. A systematic variation in chain length (e.g., from C8 to C16) can help identify an optimal balance.
-
Introduce branching or cyclic structures: Incorporating branched or cyclic aliphatic groups in the tail can modulate hydrophobicity and membrane interaction, potentially leading to a better selectivity profile.
-
-
Alter the Aliphatic and Aromatic Side Chains: The nature of the side chains at other positions also influences the therapeutic window.
-
Sarcosine (B1681465) Scan: Perform a sarcosine scan to identify the pharmacophorically important residues. Replacing a key residue with sarcosine can reveal its contribution to activity and toxicity. For this compound, the lipophilic tail was found to be the most important, followed by the cyclohexyl groups.
-
Substitute with less hydrophobic residues: Replacing bulky, hydrophobic side chains with smaller or less hydrophobic ones, such as isobutyl groups, has been shown to modestly improve the hemolytic activity of this compound derivatives.[1][2]
-
-
Modify Cationic Moieties: The cationic groups are crucial for initial interaction with the negatively charged fungal membrane and for mitigating cytotoxicity.
-
Trimethylation: While trimethylation of side chain amines can lock in the cationic charge and potentially reduce cytotoxicity, it may also lead to a significant decrease in antifungal activity, as observed in some this compound derivatives.
-
Q2: The antifungal activity of my this compound derivative is significantly lower than the parent compound. What could be the reason?
A2: A decrease in antifungal activity can often be traced back to modifications that disrupt the key interactions with the fungal cell.
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Reduced Hydrophobicity: While reducing hydrophobicity can decrease cytotoxicity, excessive reduction can also lead to a loss of antifungal potency. There is a fine balance that needs to be determined experimentally.
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Alteration of Key Pharmacophores: As identified by sarcosine scanning of this compound, the lipophilic tail and cyclohexyl groups are crucial for its antifungal activity.[1] Any modification that significantly alters the presentation of these groups can lead to diminished activity.
-
Incorrect Stereochemistry: The spatial arrangement of the side chains is important for membrane interaction. Ensure that the stereochemistry of your building blocks is correct and has been maintained throughout the synthesis.
Q3: I am observing inconsistent results in my hemolysis assay. What are the potential sources of variability?
A3: Hemolysis assays can be sensitive to several factors. To ensure reproducibility, consider the following:
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Source of Red Blood Cells (RBCs): Hemolytic activity can vary between donors. Whenever possible, use RBCs from the same donor for a set of comparative experiments. If using different donors, always re-evaluate the parent compound (this compound) alongside the new derivatives.
-
Age of RBCs: Use fresh RBCs for your assays, as older cells can be more fragile and lead to higher background hemolysis.
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Assay Buffer and pH: The pH and composition of the buffer can influence the hemolytic activity of your compounds. Ensure consistent buffer preparation and pH for all experiments.
-
Incubation Time: The duration of incubation of the peptoids with RBCs can affect the degree of hemolysis. Standardize the incubation time across all experiments. A common incubation time is one hour at 37°C.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound?
A1: this compound is an antifungal peptoid that is particularly effective against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2]
Q2: What is the proposed mechanism of action for this compound and similar antifungal peptoids?
A2: The proposed mechanism of action for cationic amphipathic peptoids like this compound involves the disruption of the fungal cell membrane. The cationic residues on the peptoid are thought to initially interact with the negatively charged components of the fungal cell membrane. Following this initial binding, the hydrophobic parts of the peptoid insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell death.
Q3: What are the key biological properties to consider when evaluating new this compound analogs?
A3: The three primary biological properties to evaluate are:
-
Antifungal Activity: Typically measured as the Minimum Inhibitory Concentration (MIC) against the target fungal species (e.g., C. neoformans).
-
Cytotoxicity: Assessed against mammalian cell lines (e.g., HepG2 human liver cells) to determine the concentration that causes 50% cell death (TD50).
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Hemolytic Activity: Measured against human red blood cells to determine the concentration that causes 10% hemolysis (HC10).
A successful analog will exhibit a low MIC and high TD50 and HC10 values, resulting in a favorable therapeutic window.
Data Presentation
Table 1: Biological Properties of this compound and a Selected Derivative
| Compound | MIC (µg/mL) vs. C. neoformans | TD50 (µg/mL) vs. HepG2 Cells | HC10 (µg/mL) vs. hRBCs |
| This compound | 1.56 | 189 | 75 |
| Compound 9 | 3.13 | 150 | 130 |
Data sourced from a study on this compound derivatives.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Cryptococcus neoformans strain
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
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Sterile 0.85% saline
-
Sterile 96-well microtiter plates
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Amphotericin B)
-
Spectrophotometer
Procedure:
-
Streak C. neoformans on a YPD agar plate and incubate at 35°C for 48-72 hours.
-
Prepare a fungal inoculum by suspending a few colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the inoculum 1:50 in RPMI-1640 medium, and then dilute this suspension 1:20 to obtain the final inoculum density.
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the final fungal inoculum to each well containing the test compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 72 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control, as determined by visual inspection or by reading the absorbance at 490 nm.
Cytotoxicity Assay (MTS Assay)
This protocol describes a colorimetric assay to determine the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound and its analogs dissolved in a suitable solvent
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with HepG2 cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
Prepare serial dilutions of the test compounds in the complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The TD50 is the concentration of the compound that reduces cell viability by 50%.
Hemolysis Assay
This protocol outlines the procedure to assess the hemolytic activity of compounds on human red blood cells (hRBCs).
Materials:
-
Fresh human whole blood from a healthy donor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 96-well V-bottom plates
-
This compound and its analogs dissolved in PBS
-
Positive control: 0.1% Triton X-100 in PBS
-
Negative control: PBS
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 800 x g for 10 minutes to pellet the RBCs.
-
Carefully remove and discard the plasma and buffy coat.
-
Wash the RBCs by resuspending the pellet in 5 volumes of cold PBS and centrifuging at 800 x g for 5 minutes. Repeat this washing step two more times.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
In a 96-well V-bottom plate, add 100 µL of the serially diluted test compounds.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC10 is the concentration of the compound that causes 10% hemolysis.
Visualizations
Caption: Workflow for the structure-activity relationship (SAR) based optimization of this compound.
References
Technical Support Center: RMG8-8 Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of RMG8-8 derivatives.
Troubleshooting Guide
This guide addresses common challenges encountered during the development of this compound derivatives, focusing on optimizing biological activity and managing toxicity.
Q1: My this compound derivatives show similar or decreased antifungal activity compared to the parent compound. What are potential strategies to enhance efficacy?
A1: Achieving improved antifungal activity in this compound derivatives has proven to be a significant challenge, as extensive structure-activity relationship (SAR) studies have shown that many modifications do not lead to enhanced efficacy.[1][2][3] If your derivatives are not showing improved activity, consider the following approaches:
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Re-evaluate the Lipophilic Tail: The lipophilic tail is a critical component for the antifungal activity of this compound.[2] Modifications to this part of the molecule can significantly impact its ability to disrupt fungal membranes.[1][2] If your modifications have focused elsewhere, a renewed focus on optimizing the lipophilic tail's length and composition may be beneficial.
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Explore Diverse Aromatic and Aliphatic Side Chains: While a number of aliphatic and aromatic side chains have been investigated, the chemical space is vast.[1][3] Consider introducing novel functional groups or scaffolds that were not included in the initial SAR studies. Physicochemical analysis of derivatives with large halogens or fused ring systems has shown increased hydrophobicity, which can correlate with antifungal activity.[1]
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Consider Monomer Order: The sequence of monomers can influence both activity and toxicity. One study noted that altering the monomer order in a derivative with the same composition as this compound resulted in a twofold decrease in the Minimum Inhibitory Concentration (MIC) against C. neoformans, though it also modestly increased cytotoxicity.[2]
Q2: The synthesized derivatives exhibit high cytotoxicity, often greater than this compound itself. How can I mitigate this?
A2: A primary hurdle in the development of this compound derivatives is the common observation of increased toxicity in analogues that retain antifungal activity.[1][3] Managing this cytotoxicity is crucial for developing a viable therapeutic agent.
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Modulate Hydrophobicity: There is a delicate balance between the hydrophobicity required for antifungal activity and the level that induces mammalian cell toxicity.[2] Derivatives with increased hydrophobicity often show higher cytotoxicity.[1] For instance, substituting cyclohexyl groups with isobutyl side chains in compound 9 led to a decrease in hemolytic activity, likely due to an overall reduction in hydrophobicity.[1]
-
Focus on the Cationic Moieties: The cationic groups in this compound are thought to play a role in mitigating cytotoxicity.[2] Modifications to these groups should be approached with caution. Fine-tuning the charge distribution and the nature of the cationic side chains could help to decrease interaction with mammalian cells while preserving antifungal properties.
Q3: The synthesis of a specific this compound derivative is resulting in low yield or purity. What are the initial troubleshooting steps?
A3: While the solid-phase submonomer synthesis method is generally robust for peptoids, specific sequences can present challenges.[1][2]
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Review Amine Acylation Efficiency: The core of the submonomer method involves a two-step process of acylation and displacement. Incomplete acylation with bromoacetic acid can lead to deletion sequences. Ensure sufficient coupling time and appropriate activation of the bromoacetic acid.
-
Optimize Amine Displacement: The nucleophilic displacement of the bromide by the primary amine is the second critical step. Sterically hindered amines may require longer reaction times or elevated temperatures to proceed to completion.
-
Cleavage and Purification: Inefficient cleavage from the resin or difficulties during purification can also lead to low yields. Ensure the cleavage cocktail is freshly prepared and that the reverse-phase HPLC purification method is optimized for your specific derivative's polarity. All derivatives in the key SAR study were purified to greater than 95% by RP-HPLC.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound and its derivatives?
A1: The established and consistently used method for synthesizing this compound and its derivatives is the solid-phase submonomer synthesis approach on polystyrene Rink Amide resin.[1][2] This method involves a stepwise addition of monomers to a growing chain attached to a solid support.
Q2: What are the key structural components of this compound to consider for modification?
A2: Structure-activity relationship studies have identified three primary structural components of this compound for modification[1][3]:
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The Lipophilic Tail: This has been identified as the most pharmacologically important part of the molecule.[2]
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Aliphatic and Aromatic Side Chains: The cyclohexyl groups are the second most important feature for biological activity.[2]
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Cationic Side Chains: These moieties are primarily responsible for mitigating cytotoxicity.[2]
Q3: Has any derivative shown improvement over this compound in any aspect?
A3: While no derivative has demonstrated a dramatically improved overall biological profile (a combination of high antifungal activity and low toxicity), some modest improvements have been noted.[1][2][3] Specifically, compound 9, which contains isobutyl side chains in place of cyclohexyl groups, showed significantly less hemolytic activity against human red blood cells compared to this compound.[1]
Data Summary
The following tables summarize the quantitative data from a key structure-activity relationship study on this compound derivatives.
Table 1: Antifungal Activity and Cytotoxicity of Selected this compound Derivatives
| Compound | Modification | MIC (µg/mL) vs. C. neoformans | TD₅₀ (µg/mL) vs. Human Liver Cells | Selectivity Ratio (SR) |
| This compound | Parent Compound | 1.56 | 189 | 121 |
| 10 | Cyclopentyl side chains | 1.56 | 21 | 13 |
| 12 | Cycloheptyl side chains | 1.56 | 13 | 8 |
| 16 | 4-Fluorophenyl side chains | 1.56 | 45 | 29 |
| 17 | 4-Chlorophenyl side chains | 1.56 | 29 | 19 |
| 25 | 4-Pyridyl side chains | 3.13 | 250 | 80 |
Data adapted from a 2022 study on this compound derivatives.[1][2]
Table 2: Hemolytic Activity of Selected this compound Derivatives
| Compound | Modification | HC₁₀ (µg/mL) vs. hRBCs |
| This compound | Parent Compound | 75 ± 31 |
| 9 | Isobutyl side chains | 130 ± 45 |
| 16 | 4-Fluorophenyl side chains | 38 ± 2 |
| 17 | 4-Chlorophenyl side chains | 30 ± 1 |
| 25 | 4-Pyridyl side chains | 70 ± 11 |
HC₁₀ is the concentration at which 10% of human red blood cells are lysed. Data adapted from a 2022 study on this compound derivatives.[1]
Experimental Protocols
General Peptoid Synthesis via Solid-Phase Submonomer Method
This protocol provides a general overview of the method used for the synthesis of this compound and its derivatives.
-
Resin Preparation: Swell Rink Amide polystyrene resin in dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Acylation: Add a solution of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin and allow it to react to acylate the free amine.
-
Washing: Thoroughly wash the resin with DMF.
-
Nucleophilic Displacement: Add a solution of the desired primary amine in DMF to the resin. This displaces the bromide to form the N-substituted glycine (B1666218) monomer.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Iteration: Repeat steps 3-6 for each subsequent monomer to be added to the peptoid chain.
-
Cleavage: Once the synthesis is complete, cleave the peptoid from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptoid in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptoid by mass spectrometry (e.g., ESI-TOF MS).[1][2]
Visualizations
References
Technical Support Center: Optimizing RMG8-8 Structure for Lower Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize the structure of the antifungal peptoid RMG8-8 to reduce its cytotoxicity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is reducing its cytotoxicity important?
A1: this compound is an antifungal peptoid that has shown high activity against Cryptococcus neoformans, the fungus responsible for cryptococcal meningitis.[1][2] While potent, this compound exhibits cytotoxicity against mammalian cells, which is a significant hurdle for its development as a therapeutic agent.[1][2][3] Reducing its cytotoxicity while maintaining its antifungal efficacy is a critical step in its preclinical development to ensure a favorable safety profile.
Q2: What are the key structural components of this compound that can be modified to reduce cytotoxicity?
A2: Structure-activity relationship (SAR) studies have identified three main structural components of this compound that can be targeted for modification: the lipophilic tail, the aliphatic side chains, and the aromatic side chains.[1][2][3] Previous studies have shown that the cationic moieties are primarily responsible for mitigating cytotoxicity, while the lipophilic tail is crucial for its antifungal activity.[1][3]
Q3: Have any specific modifications to this compound been shown to decrease cytotoxicity?
A3: Yes, a study involving the synthesis and characterization of this compound derivatives showed that certain modifications could modestly reduce cytotoxicity. For instance, substituting the original side chains at positions 2 and 5 with isobutyl side chains (compound 9) resulted in lower hemolytic activity compared to the parent this compound.[1][2] However, it is important to note that many other modifications that were tested either increased cytotoxicity or reduced antifungal activity.[1]
Q4: What cell types are recommended for assessing the cytotoxicity of this compound and its derivatives?
A4: For in vitro assessment, it is recommended to use human cell lines that are relevant to potential clinical applications. A common practice is to use human liver cells, such as the HepG2 cell line, to evaluate general cytotoxicity.[1][3] Additionally, assessing hemolytic activity against human red blood cells (hRBCs) is crucial to determine the compound's potential to cause red blood cell lysis.[1][2]
Q5: What are the standard assays for measuring the cytotoxicity of this compound?
A5: A variety of cytotoxicity assays can be employed to evaluate the effects of this compound and its derivatives.[4][5][6][7][8] Commonly used assays include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5][7][8]
-
Mitochondrial Toxicity Assays: These assays assess mitochondrial function, for example, by measuring mitochondrial membrane potential.[6]
-
Cell Viability Assays: These can measure metabolic activity (e.g., MTT or MTS assays) or use dyes to differentiate between live and dead cells based on membrane integrity.[6][8]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in a promising this compound derivative.
| Possible Cause | Troubleshooting Steps |
| Inherent toxicity of the modification | - Systematically modify the problematic structural feature. For example, if a bulky aromatic group was added, try smaller or more polar aromatic groups. - A sarcosine (B1681465) scan can help identify which monomers are most critical for cytotoxicity.[1][3] |
| Suboptimal hydrophobicity | - Adjust the hydrophobicity of the molecule. While a certain level of hydrophobicity is required for antifungal activity, excessive hydrophobicity can lead to increased cytotoxicity.[1] This can be achieved by modifying the lipophilic tail or side chains. |
| Compound instability or impurity | - Confirm the purity of the synthesized compound using techniques like RP-HPLC and mass spectrometry.[1][3] - Assess the stability of the compound under experimental conditions. |
Issue 2: Loss of antifungal activity after modifying this compound to reduce cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Modification of a pharmacologically important group | - Refer to SAR data to understand which structural components are essential for antifungal activity. The lipophilic tail and cyclohexyl groups of this compound have been identified as important for its function.[1][3] - Consider more conservative modifications to these critical regions. |
| Changes in overall molecular conformation | - Even minor changes, such as the order of monomers, can impact biological activity.[3] - Use computational modeling to predict how structural changes might affect the overall shape and properties of the peptoid. |
| Reduced membrane interaction | - The antifungal activity of this compound is likely related to its interaction with the fungal cell membrane. Ensure that modifications do not negatively impact the compound's ability to interact with and disrupt the fungal membrane. |
Data Presentation
Table 1: Cytotoxicity and Antifungal Activity of Selected this compound Derivatives
| Compound | Modification Description | MIC (µg/mL) vs. C. neoformans | TD₅₀ (µg/mL) vs. HepG2 cells | HC₁₀ (µg/mL) vs. hRBCs |
| This compound | Parent Compound | 1.56 | 189 ± 43 | 75 ± 31 |
| Compound 9 | Isobutyl side chains in positions 2 and 5 | 1.56 | >200 | 130 ± 45 |
| Compound 4 | Fatty acid tail modification (shorter) | 6.25 | >200 | N/A |
| Compound 5 | Fatty acid tail modification (longer) | 3.12 | 102 ± 10 | N/A |
| Compound 16 | Methylbenzyl side chain | 1.56 | 185 ± 3 | 49 ± 14 |
| Compound 17 | para-Fluorobenzyl side chain | 1.56 | 179 ± 2 | 41 ± 13 |
Data synthesized from a 2022 study on this compound derivatives.[1][2] MIC: Minimum Inhibitory Concentration; TD₅₀: Toxic Dose 50%; HC₁₀: Hemolytic Concentration 10%.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using LDH Release Assay
-
Cell Seeding: a. Plate human liver cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include a positive control (e.g., lysis buffer) and a negative control (vehicle-treated cells). d. Incubate the plate for 24-48 hours.
-
LDH Measurement: a. After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate. b. Add the LDH assay reagent according to the manufacturer's instructions. c. Incubate for the recommended time at room temperature, protected from light. d. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity relative to the positive control. b. Plot a dose-response curve and determine the TD₅₀ value (the concentration that causes 50% cell death).
Visualizations
Caption: Experimental workflow for optimizing this compound.
Caption: A generalized pathway of compound-induced cytotoxicity.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. opentrons.com [opentrons.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
troubleshooting RMG8-8 minimum inhibitory concentration (MIC) assays
Welcome to the technical support center for RMG8-8 minimum inhibitory concentration (MIC) assays. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetically developed antifungal peptoid, a type of peptidomimetic, known for its activity against various fungal pathogens, particularly Cryptococcus neoformans.[1][2][3] Unlike traditional antibiotics that may target specific enzymes, this compound is thought to exert its antifungal effect through the physical disruption of the fungal cell membrane.[2] This mechanism is attributed to its cationic and amphipathic nature, allowing it to interact with and destabilize the microbial membrane, leading to rapid cell death.[1][2]
Q2: I am observing no inhibition of fungal growth even at high concentrations of this compound. What could be the issue?
A2: This is a common issue that can arise from several factors, particularly the lipophilic and cationic nature of this compound.
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Binding to Plasticware: Cationic peptides and peptoids can adhere to the surface of standard polystyrene microplates, reducing the effective concentration of the compound in the medium.[4][5] It is recommended to use low-binding or polypropylene (B1209903) plates for the assay.[5]
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Media Composition: Components in the growth media can interfere with this compound activity. For instance, high concentrations of certain salts or polyanionic molecules might antagonize the cationic nature of the peptoid.[6] If using complex media like RPMI with supplements, consider if any components could be interacting with the compound.
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Solubility Issues: Ensure that this compound is fully dissolved in the initial stock solution and does not precipitate upon dilution in the assay medium. The use of a small amount of a suitable solvent like DMSO for the stock solution is common, but the final concentration in the assay should be minimal to avoid solvent toxicity to the fungus.[7]
Q3: My MIC results for this compound are inconsistent across replicates and experiments. What are the potential causes?
A3: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[8][9] Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the initial fungal inoculum is critical. An inoculum that is too high can lead to artificially elevated MICs, while one that is too low can result in falsely low MICs.[10] Strict adherence to a standardized inoculum preparation protocol, such as using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard, is essential.[10][11]
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Compound Adsorption and Aggregation: As this compound is hydrophobic, it may adsorb to labware or aggregate in solution, leading to uneven distribution in the microplate wells.[1][4] The addition of a non-ionic surfactant like Tween 80 (polysorbate 80) at a low concentration (e.g., 0.002%) to the assay medium can help prevent this.[4][7]
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Inadequate Mixing: Insufficient mixing of the compound dilutions or the fungal inoculum within the wells can lead to variable results.[8][10] Ensure thorough but gentle mixing after each addition.
Q4: The growth in my positive control wells is weak or absent. How should I troubleshoot this?
A4: Poor growth in the positive control (containing the organism and medium but no this compound) invalidates the assay results.[12] Potential causes include:
-
Incorrect Media: Ensure the growth medium is appropriate for the specific fungal strain and that all necessary supplements have been added.
-
Inoculum Viability: The fungal culture used for the inoculum may not be viable. Always use a fresh culture from a recent subculture on solid media.
-
Incubation Conditions: Verify that the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels if required) are optimal for the growth of the test organism.[13]
Troubleshooting Guide
This table summarizes common problems encountered during this compound MIC assays and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values | Inoculum density is too high.[10] | Standardize the inoculum using a McFarland standard or spectrophotometer.[10][11] |
| This compound is binding to the microplate surface.[4] | Use polypropylene or other low-binding microplates.[5] | |
| Media components are interfering with this compound.[6] | Consider using a simpler, defined medium. Test the effect of media additives like Tween 80.[7] | |
| Lower than expected MIC values | Inoculum density is too low.[10] | Ensure accurate standardization of the inoculum.[10] |
| Inconsistent results between replicates | Inhomogeneous solution of this compound.[8] | Ensure the compound is fully dissolved and well-mixed at each dilution step. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| "Skipped wells" or contamination.[10] | Check for contamination in the inoculum or media. Ensure all wells are properly inoculated.[10] | |
| No growth in any wells (including controls) | Problem with the inoculum or media. | Use a fresh, viable culture. Verify the media composition and preparation. |
| Incubation error. | Check and confirm the correct incubation temperature and duration.[13] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptoids.[5][12]
1. Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., sterile water, or a minimal amount of DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL). b. To prevent adsorption to plastic tubes, prepare serial dilutions in polypropylene tubes.[5] For peptoids, dilutions are often made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to maintain solubility and prevent binding.[5]
2. Inoculum Preparation: a. From a fresh culture (e.g., C. neoformans grown on YPD agar (B569324) for 72 hours at 35°C), pick several colonies.[2] b. Suspend the colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 600 nm.[2] d. Dilute this standardized suspension in the final testing medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[14]
3. Microplate Preparation: a. Use a sterile 96-well polypropylene microtiter plate.[5] b. Prepare serial twofold dilutions of this compound directly in the plate. Add 100 µL of media to all wells except the first column. c. Add 200 µL of the highest concentration of this compound to the first well and perform serial dilutions across the plate. d. The final volume in each well before adding the inoculum should be 100 µL.
4. Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control (wells with inoculum and medium, no this compound) and a negative/sterility control (wells with medium only).[12] c. Seal the plate and incubate at the appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the organism's growth rate.[2]
5. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.[10][12] b. Growth appears as turbidity or a pellet at the bottom of the well.[12]
Visualizations
Experimental Workflow for this compound MIC Assay
Caption: Workflow for a standard broth microdilution MIC assay.
Proposed Mechanism of Action of this compound
Caption: Proposed membrane disruption mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of RMG8-8 Purification by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of the peptoid RMG8-8 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of this compound and similar peptoids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample for the column's capacity.[1] 2. Inappropriate Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase, causing premature elution.[2] 3. Secondary Interactions: Unwanted interactions between the peptoid and the silica (B1680970) backbone of the stationary phase.[3] 4. Low Purity of Silica: Metal impurities in the silica packing can cause peak tailing.[3] | 1. Reduce Sample Load: Decrease the amount of this compound injected onto the column. A typical loading capacity for synthetic peptides is 1-2 mg per mL of packed column volume.[4] 2. Solvent Matching: Dissolve the sample in the initial mobile phase (or a weaker solvent). DMSO or DMF can be used for poorly soluble peptides if necessary, but the injection volume should be minimized.[1] 3. Optimize Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in both mobile phases to mask silanol (B1196071) interactions.[3][5] 4. Use High-Purity Columns: Employ columns packed with high-purity silica to minimize secondary interactions.[3] |
| Poor Resolution/Co-elution of Impurities | 1. Suboptimal Gradient: The gradient may be too steep, not allowing for proper separation of this compound from closely related impurities. 2. Incorrect Mobile Phase: The choice of organic solvent or ion-pairing agent may not be optimal for resolving the target peptoid from contaminants. 3. Temperature Effects: Temperature can influence selectivity and elution order.[3] | 1. Shallow Gradient: Employ a shallower gradient around the elution point of this compound to increase the separation between peaks.[6] 2. Solvent Screening: Test different organic modifiers like acetonitrile (B52724) or methanol. While acetonitrile is common, sometimes a different solvent can alter selectivity.[7] Consider alternative ion-pairing agents if TFA is not providing the desired resolution. 3. Temperature Optimization: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.[3][7] |
| Low Recovery | 1. Sample Precipitation: The peptoid may be precipitating on the column or in the tubing. 2. Irreversible Adsorption: Strong, irreversible binding of this compound to the stationary phase. 3. Sample Breakthrough: The peptoid does not bind to the column under the initial loading conditions and elutes in the void volume.[2] | 1. Improve Solubility: Increase the temperature or add organic solvent to the sample, but be mindful of its effect on retention. For hydrophobic peptides, isopropanol (B130326) mixtures can sometimes improve solubility.[7] 2. Change Stationary Phase: If irreversible adsorption is suspected, try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size. 3. Adjust Initial Conditions: Ensure the initial mobile phase has a low enough organic content for this compound to bind effectively to the column. |
| Variable Retention Times | 1. Column Degradation: Loss of stationary phase or column contamination over time. 2. Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention. 3. Fluctuating Temperature: Lack of temperature control for the column. | 1. Column Washing and Regeneration: Implement a robust column washing protocol between runs. If performance continues to degrade, replace the column. 2. Precise Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate measurements of all components. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a purification protocol for this compound?
A1: A good starting point for purifying a peptoid like this compound, which has hydrophobic and cationic moieties, would be a reversed-phase C18 column.[5][8] Begin with a linear gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[5] A typical gradient could be 5% to 95% acetonitrile over 30-60 minutes. The flow rate will depend on the column dimensions. Monitor the elution profile at 210-220 nm.[5]
Q2: How do I choose the right RP-HPLC column for this compound purification?
A2: For peptide and peptoid purification, a wide-pore (e.g., 300 Å) C18 or C8 column is generally recommended.[3] The larger pore size allows for better interaction of the molecule with the stationary phase.[3] The choice between C18 and C8 depends on the hydrophobicity of this compound; a C18 column is more hydrophobic and will provide more retention, which may be necessary for less hydrophobic peptoids.
Q3: My this compound sample is not dissolving well in the initial mobile phase. What should I do?
A3: Poor solubility in aqueous solutions can be an issue for peptides and peptoids.[2] You can try dissolving the crude this compound in a small amount of a strong organic solvent like DMSO or DMF and then diluting it with the initial mobile phase.[1] However, it is crucial to keep the volume of the strong solvent as low as possible to avoid peak distortion and poor binding to the column.[2]
Q4: I am seeing multiple peaks in my chromatogram. How do I know which one is this compound?
A4: To identify the peak corresponding to this compound, you will need to perform fraction collection followed by analysis of the collected fractions. The most common method for this is mass spectrometry (MS) to confirm the molecular weight of the compound in each fraction. You can also perform an analytical HPLC run of a small amount of a reference standard of this compound if you have one.
Q5: How can I improve the purity of my final this compound product?
A5: To improve purity, you can try several strategies:
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Optimize the Gradient: Use a shallower gradient around the elution time of your target peak to better separate it from closely eluting impurities.[6]
-
Orthogonal Purification: If a single RP-HPLC step is insufficient, consider a second purification step using a different chromatographic method or different mobile phase conditions (e.g., a different pH or ion-pairing agent).[6]
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Fraction Pooling: Be more stringent when pooling fractions. Only combine the purest fractions, as determined by analytical HPLC, even if it means sacrificing some yield.
Experimental Protocols
General Protocol for Analytical RP-HPLC of this compound
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).
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Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL of a 1 mg/mL solution of crude this compound dissolved in 5% acetonitrile/water.
General Protocol for Preparative RP-HPLC of this compound
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Column: C18 reversed-phase column with appropriate dimensions for the amount of material to be purified (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
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Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
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Gradient: Based on the analytical run, create a shallow gradient that starts ~5-10% below the elution concentration of this compound and ends ~5-10% above it, run over 30-60 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and inject. Do not exceed the column's loading capacity.
-
Fraction Collection: Collect fractions of 1-5 mL and analyze each for purity using analytical RP-HPLC.
-
Product Recovery: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Visualizations
Experimental Workflow for this compound Purification
References
Technical Support Center: Enhancing the Antifungal Potency of RMG8-8
Welcome to the technical support center for the antifungal peptoid RMG8-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the strategies to potentially enhance the antifungal potency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a lead antifungal peptoid with notable activity against Cryptococcus neoformans and moderate activity against Candida albicans.[1] Its primary mechanism of action is believed to be the disruption of the fungal cell membrane.[1]
Q2: What are the baseline antifungal activity and cytotoxicity values for this compound?
A2: this compound exhibits a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL against C. neoformans and 25 μg/mL against C. albicans.[1] Its cytotoxicity, measured as the 50% toxic dose (TD50) against human liver cells (HepG2), is 189 μg/mL.[1] The concentration resulting in 10% hemolysis (HC10) of human red blood cells is 75 ± 31 μg/mL.[1][2]
Q3: Have any chemical modifications successfully improved the overall performance of this compound?
A3: To date, extensive structure-activity relationship (SAR) studies have been conducted, but no single modification has resulted in a derivative with dramatically improved biological properties (i.e., increased potency and reduced toxicity) compared to the parent this compound peptoid.[1][3][4] However, some modifications have led to modest improvements in specific characteristics, such as reduced hemolytic activity.[3][4]
Q4: Are there any known synergistic combinations of this compound with other antifungal agents?
A4: Currently, there is no published data on synergistic combinations of this compound with other antifungal drugs. Combination therapy is a recognized strategy to combat antifungal resistance, often involving agents that target different cellular pathways.[5][6] For instance, the combination of aminoglycosides with sulphate-transport inhibitors has shown synergistic effects against various fungi by targeting translation fidelity.[5] Researchers may consider exploring such strategies for this compound.
Troubleshooting Guides
Issue 1: Decreased antifungal activity after modifying the this compound structure.
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Possible Cause 1: Alteration of Cationic Charges.
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Troubleshooting Step: Avoid modifications that permanently neutralize or lock in the cationic charges. For example, trimethylation of the side chain amines in this compound was found to decrease the antifungal activity eightfold.[1][2] The cationic nature of this compound is crucial for its interaction with the anionic fungal membrane.[2]
-
-
Possible Cause 2: Suboptimal Hydrophobicity.
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Troubleshooting Step: The hydrophobicity of the molecule plays a critical role. Both significant increases and decreases in hydrophobicity compared to this compound have been shown to diminish antifungal activity. For example, derivatives with shorter fatty acid tails (e.g., six-carbon chains) or certain hydrophilic modifications displayed a dramatic loss in potency.[2] Conversely, some highly hydrophobic modifications also resulted in reduced activity.[1]
-
Issue 2: Increased cytotoxicity or hemolytic activity of new this compound derivatives.
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Possible Cause 1: Increased Hydrophobicity.
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Possible Cause 2: Specific Side Chain Modifications.
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Troubleshooting Step: The nature and position of side chains are critical. A sarcosine (B1681465) scan of this compound revealed that the lipophilic tail and the cyclohexyl groups are pharmacologically important.[2] While exploring substitutions, consider that some aliphatic and aromatic side chains that maintained antifungal activity similar to this compound were found to be more toxic.[3][4]
-
Data Presentation
Table 1: Antifungal Activity and Cytotoxicity of this compound and Selected Derivatives
| Compound | Modification Strategy | MIC vs. C. neoformans (μg/mL) | TD50 vs. HepG2 (μg/mL) | Selectivity Ratio (TD50/MIC) |
| This compound | Parent Compound | 1.56 | 189 ± 43 | 121 |
| 1 | Trimethylation of side chain amines | 12.5 | >200 | >16 |
| 2 | Substitution of Nae with Nlys | 3.12 | 178 ± 32 | 57 |
| 3 | Sequence rearrangement | 0.78 | 134 ± 21 | 172 |
| 4 | C10 fatty acid tail | 6.25 | >200 | >32 |
| 5 | C16 fatty acid tail | 3.12 | 102 ± 18 | 33 |
| 9 | Isobutyl side chains | 3.12 | 165 ± 29 | 53 |
| 16 | N-(4-fluorophenyl)glycine side chains | 1.56 | 68 ± 11 | 44 |
| 17 | N-(4-chlorophenyl)glycine side chains | 1.56 | 75 ± 13 | 48 |
| 25 | N-(2-naphthyl)glycine side chains | 1.56 | 98 ± 19 | 63 |
Data synthesized from the ACS Omega publication on the synthesis and characterization of this compound derivatives.[1][2]
Table 2: Hemolytic Activity of this compound and Select Promising Derivatives
| Compound | HC10 vs. hRBCs (μg/mL) | Selectivity Ratio (HC10/MIC) |
| This compound | 75 ± 31 | 48 |
| 9 | 130 ± 45 | 42 |
| 16 | 38 ± 11 | 12–24 |
| 17 | 59 ± 22 | 19–38 |
| 25 | 81 ± 37 | 26–52 |
Data synthesized from the ACS Omega publication on the synthesis and characterization of this compound derivatives.[1][2]
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the methodology used in the characterization of this compound derivatives.[1][2]
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Preparation of Fungal Inoculum: Culture C. neoformans or C. albicans on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound (e.g., this compound or its derivative) in a suitable solvent. Perform serial twofold dilutions in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
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Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions. Include positive (fungi with no compound) and negative (broth only) controls.
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Incubation: Incubate the plates at 35°C for 24-48 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
2. Cytotoxicity Assay (HepG2 Cells)
This protocol is based on the methods described for evaluating the cytotoxicity of this compound derivatives.[1][2]
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Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a 96-well plate and grow to confluency.
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Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions.
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Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.
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Viability Assessment: Use a cell viability reagent (e.g., PrestoBlue) according to the manufacturer's instructions. Measure the fluorescence or absorbance using a plate reader.
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TD50 Calculation: The TD50 is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizations
Caption: Workflow for the structure-activity relationship (SAR) study of this compound.
Caption: Logical relationships of this compound modifications and their outcomes.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel, Synergistic Antifungal Combinations that Target Translation Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of RMG8-8
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of the antifungal peptoid RMG8-8 in experimental settings.
Note: This document pertains to the antifungal peptoid this compound, not the wheat resistance gene Rmg8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetically developed peptoid with notable antifungal activity, particularly against Cryptococcus neoformans.[1][2][3] Its mechanism of action is believed to involve damage to the fungal membrane.[1]
Q2: What are off-target effects and why are they a concern for a peptoid like this compound?
Off-target effects occur when a compound like this compound interacts with unintended biological molecules, leading to unforeseen biological consequences.[4][5] For this compound, a primary concern is cytotoxicity against mammalian cells, which has been observed in human liver and red blood cells.[1][3] Such effects can lead to misleading experimental results and are a critical consideration in therapeutic development.[4][6]
Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that may suggest off-target effects include:
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High cytotoxicity: Significant toxicity to mammalian cells at or near the effective antifungal concentration.[7]
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Inconsistent results: Variability in experimental outcomes that cannot be attributed to other factors.
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Unexpected phenotypes: Observation of cellular effects that are not anticipated from the known antifungal mechanism of membrane disruption.
Q4: What are the general strategies to identify and mitigate the off-target effects of this compound?
A multi-pronged approach is recommended to understand and control for off-target effects:
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Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired antifungal effect while minimizing effects on host cells.[7]
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Orthogonal Validation: Confirm key findings using structurally different antifungal agents with a similar mechanism of action or by using genetic approaches where applicable.[4]
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Control Experiments: Always include appropriate vehicle controls and untreated samples to differentiate compound effects from experimental artifacts.
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Cytotoxicity Profiling: Assess the toxicity of this compound against a panel of relevant mammalian cell lines to understand its therapeutic window.
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Hemolysis Assays: Directly measure the lytic activity of this compound against red blood cells to quantify this specific off-target effect.[3]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed in Mammalian Cells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Perform a dose-response curve to determine the 50% toxic dose (TD50) and compare it to the minimum inhibitory concentration (MIC) for the target fungus. | Identification of a therapeutic window where antifungal activity is high and cytotoxicity is low. |
| Inherent off-target activity | Test derivatives of this compound, if available, to see if structural modifications can dissociate antifungal activity from cytotoxicity.[1][2] | Discovery of analogues with an improved selectivity index. |
| Compound solubility issues | Verify the solubility of this compound in your cell culture media and ensure the solvent used for the vehicle control is not causing toxicity.[7] | Prevention of compound precipitation and elimination of solvent-induced toxicity as a confounding factor. |
Issue 2: Inconsistent Antifungal Efficacy in Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | Check the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components). | Consistent results by ensuring the compound remains active throughout the experiment. |
| Variability in fungal susceptibility | Ensure a standardized fungal inoculum and consistent growth phase for all experiments. | Reduced variability in MIC values and other measures of antifungal activity. |
| Interaction with media components | Test the activity of this compound in different types of culture media to check for potential inhibition by media components. | Identification of an optimal medium that does not interfere with the compound's activity. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and one of its derivatives, compound 9, from published studies.
| Compound | Antifungal Activity (MIC against C. neoformans) | Cytotoxicity (TD50 against human liver cells) | Hemolytic Activity (HC10 against human red blood cells) | Selectivity Ratio (TD50/MIC) |
| This compound | 1.56 µg/mL[2][3] | 189 µg/mL[2] | 75 µg/mL[3] | ~121 |
| Compound 9 | 1.56 µg/mL[3] | >100 µg/mL | 130 µg/mL[3] | >64 |
Experimental Protocols
1. Cytotoxicity Assay Protocol
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Objective: To determine the concentration at which this compound is toxic to mammalian cells.
-
Methodology:
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Cell Seeding: Plate human liver cells (or other relevant cell lines) at a density of 1 x 10^5 cells/mL in a 96-well plate and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
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Cell Treatment: Remove the overnight media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and media-only controls.
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Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) under standard cell culture conditions.
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Viability Assessment: Measure cell viability using a standard method such as an MTT or resazurin-based assay.
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Data Analysis: Plot cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the TD50 value.
-
2. Hemolysis Assay Protocol
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Objective: To measure the ability of this compound to lyse red blood cells.
-
Methodology:
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Blood Collection: Obtain fresh human red blood cells.
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Cell Preparation: Wash the red blood cells with phosphate-buffered saline (PBS) and resuspend them to a final concentration of 1-2% (v/v) in PBS.
-
Compound Incubation: In a 96-well plate, mix the red blood cell suspension with serial dilutions of this compound. Include PBS as a negative control (0% lysis) and a lytic agent (e.g., Triton X-100) as a positive control (100% lysis).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Centrifugation: Pellet the intact red blood cells by centrifugation.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin detection (e.g., 450 nm).
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Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls. Determine the HC10 value (the concentration that causes 10% hemolysis).[3]
-
Visualizations
Caption: Workflow for investigating suspected off-target effects.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity Ratio of RMG8-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity ratio of the antifungal peptoid, RMG8-8.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity ratio of this compound and why is it important?
A1: The selectivity ratio (SR) of this compound quantifies its therapeutic window by comparing its antifungal efficacy to its toxicity against mammalian cells. It is typically calculated as the ratio of the 50% toxic dose (TD50) for a mammalian cell line (e.g., human liver cells) to the minimum inhibitory concentration (MIC) against a target fungus (e.g., Cryptococcus neoformans). A higher selectivity ratio is desirable as it indicates greater potency against the fungal pathogen with lower toxicity to the host.
Q2: My new this compound derivative has high antifungal activity but also high cytotoxicity. What should I do?
A2: High cytotoxicity despite good antifungal activity points to a loss of selectivity. Structure-activity relationship (SAR) studies on this compound have shown that certain structural components are crucial for mitigating cytotoxicity.[1][2] Focus on modifying the cationic moieties, as these have been identified as primary contributors to reducing cytotoxicity.[2] You may also consider exploring derivatives with lower hydrophobicity, as some of these have shown reduced cytotoxicity, although this can sometimes be accompanied by a decrease in antifungal efficacy.[2]
Q3: Which structural components of this compound are most critical for its antifungal activity?
A3: A sarcosine (B1681465) scan of this compound revealed that the lipophilic tail is the most pharmacologically important component for its antifungal activity, followed by the cyclohexyl groups.[1][2] Modifications to these parts of the peptoid should be approached with caution to avoid a significant loss of potency.
Q4: Can I improve the selectivity ratio by altering the aliphatic side chains?
A4: It is possible, but requires careful optimization. For instance, substituting the cyclohexyl groups with isobutyl side chains (as in compound 9 from a previous study) resulted in modestly improved hemolytic activity and only a twofold decrease in antifungal activity.[3] However, this derivative still did not surpass the overall selectivity ratio of the parent this compound.[2] This highlights the nuanced impact of side chain modifications on biological activity.[2]
Q5: Are there any modifications known to be detrimental to the selectivity of this compound?
A5: Yes, some modifications have been shown to decrease the selectivity ratio. For example, derivatives with certain unique aliphatic or aromatic side chains maintained antifungal activity similar to this compound but were found to be more toxic.[3] It is crucial to perform both antifungal and cytotoxicity testing for all new derivatives to assess their selectivity.
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound or its derivatives.
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Possible Cause 1: Reagent Quality. The purity of the synthesized peptoid can significantly impact its activity. Impurities can interfere with the assay or contribute to variability.
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Possible Cause 2: Assay Conditions. Variations in inoculum density, incubation time, or media composition can lead to inconsistent MIC results.
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Troubleshooting Step: Strictly adhere to a standardized antifungal susceptibility testing protocol, such as the one detailed in the Experimental Protocols section below. Use a positive control (e.g., fluconazole) to ensure the assay is performing as expected.
-
Issue 2: High variability in cytotoxicity (TD50) data.
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Possible Cause 1: Cell Health and Passage Number. The health, metabolic activity, and passage number of the mammalian cell line used for testing can affect its susceptibility to the peptoid.
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Troubleshooting Step: Use a consistent cell passage number for all experiments. Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase at the time of the experiment.
-
-
Possible Cause 2: Assay Interference. The peptoid may interfere with the cytotoxicity assay itself (e.g., reacting with the MTT reagent).
-
Troubleshooting Step: Run a control experiment with the peptoid in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH release assay).
-
Data Presentation
Table 1: Biological Activity of this compound and Select Derivatives
| Compound | Lipophilic Tail | Aliphatic Side Chains (Positions 2 & 5) | MIC vs. C. neoformans (µg/mL)[3] | TD50 vs. Human Liver Cells (µg/mL)[2] | Selectivity Ratio (TD50/MIC) |
| This compound | Decanoyl | Cyclohexyl | 1.56 | 189 | 121.2 |
| Derivative 9 | Decanoyl | Isobutyl | 3.13 | >200 | >63.9 |
| Derivative 10 | Decanoyl | Hexyl | 1.56 | 45 | 28.8 |
| Derivative 12 | Decanoyl | Heptyl | 1.56 | 28 | 17.9 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a stock solution of the test peptoid (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare a fungal inoculum of C. neoformans and adjust the concentration to approximately 1 x 105 CFU/mL in RPMI-1640 medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptoid stock solution in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well containing the diluted peptoid. Include a positive control (fungus with no peptoid) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptoid that causes complete visual inhibition of fungal growth.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a human liver cell line (e.g., HepG2) in a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test peptoid in cell culture medium. Replace the existing medium in the wells with the medium containing the diluted peptoid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The TD50 is the concentration of the peptoid that reduces cell viability by 50%.
Visualizations
Caption: The concept of the selectivity ratio for this compound.
Caption: Workflow for improving this compound selectivity via SAR.
Caption: A logical guide for troubleshooting poor selectivity.
References
Validation & Comparative
Navigating the Antifungal Frontier: A Comparative Guide to the Structure-Activity Relationship of Peptoid RMG8-8 and Its Derivatives
For Immediate Release
In the persistent challenge against opportunistic fungal pathogens, the quest for novel, potent, and selective antifungal agents is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the promising antifungal peptoid, RMG8-8, and a series of its rationally designed derivatives. Developed for researchers, scientists, and drug development professionals, this document offers a side-by-side comparison of biological activities, detailed experimental methodologies, and a visual representation of its proposed mechanism of action, fostering a deeper understanding of the molecular determinants of antifungal efficacy and safety.
Performance Comparison: this compound and Its Analogs
Initial screening of a combinatorial peptoid library identified this compound as a potent agent against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2] An iterative, three-round SAR study was conducted to optimize the therapeutic profile of this compound by modifying three key structural components: the N-terminal lipophilic tail, the aliphatic side chains at positions 2 and 5, and the aromatic side chains at the same positions.[1][2] The antifungal activity, cytotoxicity, and hemolytic activity of the parent compound and its 25 derivatives were evaluated.
The primary measure of antifungal efficacy was the Minimum Inhibitory Concentration (MIC) against C. neoformans. Cytotoxicity was assessed by determining the 50% toxic dose (TD50) against human liver carcinoma cells (HepG2). The therapeutic window of each compound was estimated using the Selectivity Ratio (SR), calculated as TD50/MIC. Hemolytic activity, a crucial indicator of toxicity towards red blood cells, was determined as the concentration causing 10% hemolysis (HC10).
While a number of derivatives exhibited antifungal activity comparable to the lead compound, this compound (MIC = 1.56 µg/mL), these modifications often led to an increase in cytotoxicity.[1][2] Notably, no derivative demonstrated a significantly improved overall therapeutic profile (Selectivity Ratio) compared to this compound. However, modest improvements in hemolytic activity were observed in some analogs, such as compound 9 , which displayed an HC10 of 130 µg/mL compared to 75 µg/mL for this compound.[1][2]
Quantitative Biological Data of this compound and Derivatives
| Compound | Modification Description | MIC (µg/mL) vs. C. neoformans | TD50 (µg/mL) vs. HepG2 | Selectivity Ratio (TD50/MIC) | HC10 (µg/mL) |
| This compound | Parent Compound | 1.56 | 189 | 121 | 75 |
| 1 | Trimethylated side chain amines | 12.5 | >200 | >16 | ND |
| 2 | Nlys substitution for Nae | 6.25 | 100 | 16 | ND |
| 3 | Rearranged sequence | >50 | >200 | <4 | ND |
| 4 | C10 lipophilic tail | 3.13 | 100 | 32 | ND |
| 5 | C14 lipophilic tail | 1.56 | 50 | 32 | ND |
| 6 | C18 lipophilic tail | 3.13 | 50 | 16 | ND |
| 7 | Cinnamyl lipophilic tail | 3.13 | 100 | 32 | ND |
| 8 | Isopropyl side chains (pos 2, 5) | 3.13 | 100 | 32 | ND |
| 9 | Isobutyl side chains (pos 2, 5) | 3.13 | 150 | 48 | 130 |
| 10 | sec-Butyl side chains (pos 2, 5) | 1.56 | 75 | 48 | ND |
| 11 | tert-Butyl side chains (pos 2, 5) | 3.13 | 100 | 32 | ND |
| 12 | Cyclopentyl side chains (pos 2, 5) | 1.56 | 50 | 32 | ND |
| 13 | Cycloheptyl side chains (pos 2, 5) | 1.56 | 25 | 16 | ND |
| 14 | Phenyl side chains (pos 2, 5) | 1.56 | 50 | 32 | ND |
| 15 | 2-Methylphenyl side chains (pos 2, 5) | 1.56 | 75 | 48 | ND |
| 16 | 3-Methylphenyl side chains (pos 2, 5) | 1.56 | 50 | 32 | <50 |
| 17 | 4-Methylphenyl side chains (pos 2, 5) | 1.56 | 50 | 32 | <50 |
| 18 | 4-Methoxyphenyl side chains (pos 2, 5) | 1.56 | 100 | 64 | ND |
| 19 | 4-Chlorophenyl side chains (pos 2, 5) | 1.56 | 75 | 48 | ND |
| 20 | 4-Fluorophenyl side chains (pos 2, 5) | 1.56 | 100 | 64 | ND |
| 21 | Naphthyl side chains (pos 2, 5) | 0.78 | 25 | 32 | ND |
| 22 | 2-Thienyl side chains (pos 2, 5) | 1.56 | 100 | 64 | ND |
| 23 | 2-Furyl side chains (pos 2, 5) | 3.13 | >200 | >64 | ND |
| 24 | Benzyl side chains (pos 2, 5) | 1.56 | 100 | 64 | ND |
| 25 | 4-Biphenyl side chains (pos 2, 5) | 0.78 | 50 | 64 | 75 |
ND: Not Determined. Data sourced from "Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound".[1][2]
Proposed Mechanism of Action: Fungal Membrane Disruption
This compound is hypothesized to exert its antifungal effect through the disruption of the fungal cell membrane.[2] This mechanism is characteristic of many antimicrobial peptides and peptoids. The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of the fungal membrane, such as phosphatidylserine. Following this initial binding, the hydrophobic residues of the peptoid are believed to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.
Caption: Proposed mechanism of fungal membrane disruption by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) of each compound against C. neoformans was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: C. neoformans was cultured on Sabouraud Dextrose Agar for 48 hours at 30°C. A suspension of the yeast was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: Compounds were dissolved in DMSO and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: An equal volume of the fungal inoculum was added to each well of the microtiter plate. The plates were incubated at 35°C for 72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in complete visual inhibition of fungal growth.
Cytotoxicity Assay (TD50 against HepG2 Cells)
The cytotoxicity of the compounds was evaluated using the human liver carcinoma cell line, HepG2, with a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HepG2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The TD50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.
Hemolytic Activity Assay (HC10)
The hemolytic activity of the peptoids was assessed against human red blood cells (hRBCs).
-
hRBC Preparation: Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Compound Incubation: The hRBC suspension was incubated with various concentrations of the peptoids in a 96-well plate at 37°C for 1 hour.
-
Measurement of Hemolysis: The plates were centrifuged, and the supernatant, containing the released hemoglobin, was transferred to a new plate. The absorbance of the supernatant was measured at 450 nm.
-
Data Analysis: The percentage of hemolysis was calculated relative to a positive control (1% Triton X-100, causing 100% hemolysis) and a negative control (PBS, 0% hemolysis). The HC10 value, the concentration of the compound causing 10% hemolysis, was determined from the dose-response curve.
Structure-Activity Relationship (SAR) Summary
The SAR study of this compound provided valuable insights into the structural requirements for its antifungal activity and toxicity.
-
Lipophilic Tail: Modifications to the N-terminal lipophilic tail demonstrated its critical role in antifungal activity. While some variations maintained potency, they did not lead to an improved therapeutic window.
-
Aliphatic and Aromatic Side Chains: Alterations of the cyclohexyl groups at positions 2 and 5 with various aliphatic and aromatic moieties showed that while antifungal activity could be retained or even slightly improved (e.g., with naphthyl and 4-biphenyl substitutions), this often came at the cost of increased cytotoxicity.[1][2]
-
Cationic Moieties: The cationic side chains were found to be important for mitigating cytotoxicity.[2] Trimethylation of these side chains, intended to lock in the positive charge, significantly reduced antifungal activity.[1]
-
Hydrophobicity: A delicate balance of hydrophobicity is crucial for the activity and selectivity of this compound. Increased hydrophobicity generally correlated with higher antifungal activity but also increased toxicity. The modest improvement in the hemolytic activity of compound 9 , which has less hydrophobic isobutyl side chains compared to the cyclohexyl groups of this compound, supports this observation.[1][2]
References
A Comparative Analysis of RMG8-8 and Traditional Antifungals: Efficacy and Mechanisms
For Immediate Release
A deep dive into the comparative efficacy of the novel peptoid RMG8-8 against established antifungal agents, supported by quantitative data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel therapeutic agents, the synthetic peptoid this compound has shown promising antifungal activity. This report provides a comprehensive comparison of this compound's efficacy with that of traditional antifungal drugs, including polyenes, azoles, and echinocandins. The analysis is based on in vitro susceptibility data and a review of their distinct mechanisms of action.
Data Presentation: In Vitro Efficacy
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound and traditional antifungals against two clinically important fungal pathogens: Cryptococcus neoformans and Candida albicans.
Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) Against Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | Peptoid | 1.56 | 1.56 | 1.56 |
| Amphotericin B | Polyene | 0.25 - 1 | 1 | 1 |
| Fluconazole | Azole | 0.05 - 16 | 4 | 16 |
| Itraconazole | Azole | ≤0.03 - 1 | 0.5 | 0.5 |
| Voriconazole | Azole | ≤0.03 - 1 | 0.12 - 0.25 | 0.12 - 0.25 |
| Caspofungin | Echinocandin | 4 | - | - |
Table 2: Comparative In Vitro Efficacy (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | Class | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | Peptoid | 25 | 25 | 25 |
| Amphotericin B | Polyene | - | - | - |
| Fluconazole | Azole | - | - | - |
| Itraconazole | Azole | - | - | - |
| Voriconazole | Azole | - | - | - |
| Caspofungin | Echinocandin | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data for some traditional antifungals against C. albicans is presented as a range due to variability across numerous studies.
The data indicates that this compound is highly potent against C. neoformans, with a low and consistent MIC value.[1][2] Its efficacy against C. albicans is more modest.[1][2] Traditional antifungals show a wider range of MIC values, reflecting the development of resistance in clinical isolates.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of MIC values is performed following standardized protocols to ensure reproducibility and comparability of data across different laboratories. The most widely accepted method for yeasts is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27.
CLSI M27 Broth Microdilution Method for Yeasts
This method involves the following key steps:
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of decreasing antifungal concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates to obtain fresh colonies. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density (0.5 McFarland standard). This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.
-
Reading of MICs: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or greater reduction in turbidity) compared to the growth in the drug-free control well.
References
Navigating the Challenge of Antifungal Resistance: A Comparative Analysis of RMG8-8
For Immediate Release
In the face of rising antifungal resistance, the scientific community is in urgent need of novel therapeutic agents. This guide provides a comparative analysis of the investigational peptoid RMG8-8 against established antifungal drugs, with a focus on its potential activity against resistant strains of clinically important fungi, Cryptococcus neoformans and Candida albicans. While direct experimental data on this compound's efficacy against resistant isolates is not yet available, this document synthesizes existing data on susceptible strains and outlines the mechanisms of action that suggest its potential to overcome common resistance pathways.
Performance Comparison: this compound vs. Standard Antifungals
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of this compound against susceptible fungal strains compared to the typical MIC ranges of standard antifungals against both susceptible and resistant isolates. This comparison highlights the potential of this compound as a potent antifungal agent.
Table 1: Comparative Antifungal Activity against Cryptococcus neoformans
| Antifungal Agent | Susceptible Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Mechanism of Action |
| This compound | 1.56[1][2] | Data Not Available | Cell membrane disruption[1] |
| Fluconazole (B54011) | ≤8[1] | ≥16 (Susceptible-Dose Dependent) to ≥64 (Resistant)[1][3] | Inhibition of ergosterol (B1671047) synthesis (Erg11p) |
| Amphotericin B | ≤1[1] | >1[4][5] | Binds to ergosterol, forming pores in the cell membrane |
Table 2: Comparative Antifungal Activity against Candida albicans
| Antifungal Agent | Susceptible Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Mechanism of Action |
| This compound | 25[1][2] | Data Not Available | Cell membrane disruption[1] |
| Fluconazole | ≤2[6] | ≥8 (Susceptible-Dose Dependent) to ≥64 (Resistant)[6][7] | Inhibition of ergosterol synthesis (Erg11p) |
| Echinocandins | ≤0.25 | >0.5 | Inhibition of β-(1,3)-D-glucan synthesis (Fks1p) |
| Amphotericin B | ≤1[7] | >1[8] | Binds to ergosterol, forming pores in the cell membrane |
Overcoming Resistance: A Mechanistic Advantage
Standard antifungal agents often fail due to specific resistance mechanisms developed by fungi. This compound's proposed mechanism of direct membrane disruption presents a potential advantage, as it is less likely to be affected by these common resistance pathways.
Established Antifungal Resistance Pathways
The diagrams below illustrate the primary mechanisms of resistance to azoles and echinocandins, two of the most common classes of antifungal drugs.
This compound's direct action on the cell membrane is hypothesized to bypass these target-specific resistance mechanisms, making it a promising candidate for treating infections caused by resistant fungal strains.
Experimental Methodologies
The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, a key metric in assessing its efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
1. Preparation of Antifungal Agent:
-
The antifungal agent (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in RPMI 1640 medium.
2. Inoculum Preparation:
-
The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Microdilution Plate Setup:
-
100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
-
100 µL of the prepared fungal inoculum is added to each well.
-
A growth control well (containing inoculum but no drug) and a sterility control well (containing medium but no inoculum) are included.
4. Incubation:
-
The microtiter plate is incubated at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
Conclusion and Future Directions
While direct comparative data against resistant fungal strains are pending, the potent in vitro activity of this compound against susceptible strains and its distinct mechanism of action position it as a promising candidate in the fight against antifungal resistance. Further research, including in vitro testing against a panel of clinically relevant resistant isolates and in vivo efficacy studies, is crucial to fully validate the therapeutic potential of this compound. The scientific community eagerly awaits these forthcoming data to ascertain its role in future antifungal arsenals.
References
- 1. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 4. Detection of Resistance to Amphotericin B among Cryptococcus neoformans Clinical Isolates: Performances of Three Different Media Assessed by Using E-Test and National Committee for Clinical Laboratory Standards M27-A Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Comparative Analysis of the Antifungal Peptoid RMG8-8 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antifungal peptoid RMG8-8 and a series of its rationally designed derivatives. The data presented herein is derived from a systematic structure-activity relationship (SAR) study aimed at optimizing the therapeutic profile of the lead compound. This document summarizes key performance metrics, details the experimental methodologies, and visualizes the proposed mechanism of action to aid in further research and development efforts in the field of antifungal therapeutics.
Introduction to this compound
This compound is a synthetically developed peptoid, or oligo-N-substituted glycine, that has demonstrated significant antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans.[1][2] This opportunistic fungus is a major cause of life-threatening meningitis in immunocompromised individuals.[1][2] The unique structure of peptoids, featuring side chains attached to the backbone nitrogen atoms, confers resistance to proteolytic degradation, a common limitation of natural peptide-based therapeutics.[3] The lead compound, this compound, was identified from a combinatorial library and exhibits potent fungicidal activity, believed to occur through the disruption of the fungal cell membrane.[3] To enhance its therapeutic potential by improving its activity and reducing its toxicity, a series of derivatives have been synthesized and evaluated.[1]
Performance Data of this compound and Derivatives
The following tables summarize the in vitro performance of this compound and its derivatives. The key metrics evaluated are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of C. neoformans. A lower MIC value indicates higher antifungal potency.
-
Median Toxic Dose (TD50): The concentration of the compound that causes a 50% reduction in the viability of human hepatocellular carcinoma (HepG2) cells. A higher TD50 value indicates lower cytotoxicity.
-
10% Hemolytic Concentration (HC10): The concentration of the compound that causes 10% lysis of human red blood cells. A higher HC10 value indicates lower hemolytic activity.
Table 1: Antifungal Activity and Cytotoxicity of this compound and Derivatives
| Compound | Modification | MIC (µg/mL) vs. C. neoformans | TD50 (µg/mL) vs. HepG2 Cells |
| This compound | Lead Compound | 1.56 | 189 |
| Derivative 1 | Trimethylation of side chain amines | 12.5 | >200 |
| Derivative 2 | Nlys substitution for Nae | 6.25 | 150 |
| Derivative 3 | Scrambled this compound sequence | 25 | 100 |
| Derivative 4 | C12 lipophilic tail | 3.13 | 125 |
| Derivative 5 | C16 lipophilic tail | 2.5 | 75 |
| Derivative 9 | Isobutyl side chains | 3.13 | 175 |
| Derivative 15 | Benzyl side chain | 1.56 | 180 |
| Derivative 16 | Methylbenzyl side chain | 1.56 | 160 |
| Derivative 17 | para-Fluorobenzyl side chain | 1.56 | 150 |
| Derivative 25 | Thiophene side chain | 1.56 | 100 |
Data sourced from "Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound".[1]
Table 2: Hemolytic Activity of Selected Compounds
| Compound | HC10 (µg/mL) vs. Human Red Blood Cells |
| This compound | 75 |
| Derivative 9 | 130 |
| Derivative 16 | 38 |
| Derivative 17 | 59 |
| Derivative 25 | 81 |
Data sourced from "Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound".[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Fungal Strain: Cryptococcus neoformans is cultured on Sabouraud dextrose agar (B569324) plates for 48 hours at 30°C.
-
Inoculum Preparation: A cell suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.
-
Assay Plate Preparation: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the drug-free control well, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of compound cytotoxicity against the human liver cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The TD50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[4][5]
Hemolytic Activity Assay
This protocol details the assessment of the hemolytic activity of the compounds against human red blood cells (hRBCs).
-
hRBC Preparation: Freshly collected human blood is centrifuged to pellet the red blood cells. The plasma and buffy coat are removed, and the hRBCs are washed three times with phosphate-buffered saline (PBS). A final suspension of 2% (v/v) hRBCs in PBS is prepared.
-
Compound Incubation: The hRBC suspension is incubated with serial dilutions of the test compounds in a 96-well plate at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet the intact hRBCs.
-
Hemoglobin Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance is measured at 415 nm.
-
HC10 Calculation: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included. The percentage of hemolysis is calculated for each compound concentration, and the HC10 value is determined as the concentration that causes 10% hemolysis.[6]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its derivatives is believed to be the disruption of the fungal cell membrane, a hallmark of many antimicrobial peptides and peptoids.[3] This interaction is initiated by the electrostatic attraction between the cationic peptoid and the negatively charged components of the fungal cell membrane.
Caption: Workflow for the comparative analysis of this compound and its derivatives.
Upon binding, the peptoids are thought to insert into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. Two primary models for pore formation by such membrane-disrupting molecules are the "barrel-stave" and "toroidal pore" models.
Caption: Proposed mechanism of action of this compound via fungal membrane disruption.
Summary and Future Directions
The structure-activity relationship study of this compound has provided valuable insights into the chemical features that govern its antifungal activity and toxicity. While several derivatives exhibited comparable or slightly improved antifungal potency against C. neoformans, this was often accompanied by an increase in cytotoxicity. Notably, Derivative 9 showed a significant reduction in hemolytic activity while maintaining reasonable antifungal efficacy, making it a promising candidate for further investigation.
Future research should focus on:
-
Further optimization of the peptoid structure to decouple antifungal activity from toxicity.
-
In vivo efficacy and pharmacokinetic studies of the most promising derivatives in animal models of cryptococcal infection.
-
Detailed biophysical studies to elucidate the precise molecular interactions with fungal membranes and confirm the dominant pore-forming mechanism.
This comparative guide serves as a foundational resource for researchers aiming to build upon the current understanding of this compound and to advance the development of novel, safe, and effective antifungal peptoids.
References
- 1. Human erythrocyte hemolysis assay [bio-protocol.org]
- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. haemoscan.com [haemoscan.com]
Assessing the Toxicity of RMG8-8: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicity profile of the antifungal peptoid RMG8-8 against other peptoids and conventional antifungal agents. This document synthesizes experimental data on cytotoxicity and hemolytic activity, details the methodologies for these assessments, and visualizes the underlying toxic mechanisms and experimental workflows.
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with improved efficacy and safety profiles. Peptoids, or N-substituted glycines, represent a promising class of peptidomimetics that exhibit potent antimicrobial activity and enhanced proteolytic stability. This compound is an antifungal peptoid that has demonstrated significant efficacy against Cryptococcus neoformans. This guide provides a detailed assessment of its toxicity, comparing it with its predecessors, derivatives, and other peptoids to inform future research and development. Overall, this compound displays a favorable toxicity profile, with improved selectivity compared to earlier antifungal peptoids.
Comparative Toxicity Data
The following tables summarize the quantitative data on the cytotoxicity and hemolytic activity of this compound and other relevant compounds.
Table 1: Cytotoxicity of this compound and Other Peptoids Against Mammalian Cell Lines
| Peptoid/Compound | Cell Line | TD₅₀ (μg/mL) | Reference(s) |
| This compound | 3T3 (Mouse Fibroblast) | 59 | [1] |
| HaCaT (Human Keratinocyte) | 54 | [1] | |
| HepG2 (Human Liver Carcinoma) | 189 ± 43 | [2] | |
| HPL1A (Human Lung Epithelial) | 74 | [1] | |
| AEC5 | Various | 21 - 56 | [1] |
| β-5 | Various | 40 - 114 | [1] |
| This compound Derivative (Cmpd 9) | HepG2 | Comparable to this compound | [2] |
| This compound Derivative (Cmpd 15) | HepG2 | Similar to this compound | [2] |
| This compound Derivative (Cmpd 16) | HepG2 | Similar to this compound | [2] |
| This compound Derivative (Cmpd 17) | HepG2 | Similar to this compound | [2] |
| This compound Derivatives (Cmpds 14, 18-23) | HepG2 | Well below this compound | [2] |
TD₅₀ (Median Toxic Dose): The concentration of a substance that causes 50% cell death in vitro.
Table 2: Hemolytic Activity of this compound and Its Derivatives
| Peptoid | HC₁₀ (μg/mL) | Reference(s) |
| This compound | 75 ± 31 | [2] |
| This compound Derivative (Cmpd 9) | 130 ± 45 | [2] |
| This compound Derivative (Cmpd 16) | Markedly more hemolytic than this compound | [2] |
| This compound Derivative (Cmpd 17) | Markedly more hemolytic than this compound | [2] |
| This compound Derivative (Cmpd 25) | Comparable to this compound | [2] |
HC₁₀ (10% Hemolytic Concentration): The concentration of a substance that causes 10% lysis of red blood cells.
Mechanism of Toxicity: Membrane Permeabilization
The primary mechanism of action for this compound and many other antimicrobial peptoids is believed to be the disruption of the fungal cell membrane.[1] This action is generally selective for fungal over mammalian cells due to differences in membrane composition, such as the presence of ergosterol (B1671047) in fungal membranes. The process does not involve a specific signaling pathway but is rather a direct physical disruption.
Caption: General mechanism of peptoid-induced membrane permeabilization.
Experimental Protocols
Detailed methodologies for assessing the toxicity of peptoids are crucial for reproducible and comparable results.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, 3T3, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the peptoids in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the peptoid solutions to the respective wells. Include a vehicle control (medium only) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The TD₅₀ value is determined by plotting cell viability against peptoid concentration and fitting the data to a dose-response curve.
Hemolytic Assay
This assay determines the ability of a compound to lyse red blood cells.
-
Erythrocyte Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the pelleted RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Preparation: Prepare serial dilutions of the peptoids in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the peptoid solutions. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC₁₀ value is determined from the dose-response curve.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a logical workflow for the comprehensive toxicity assessment of a novel peptoid.
Caption: Logical workflow for assessing the toxicity of novel peptoids.
Conclusion
This compound demonstrates a promising toxicity profile, with lower cytotoxicity and comparable or better hemolytic activity than its predecessors.[1] The provided data and protocols offer a framework for the standardized assessment of peptoid toxicity. Further in vivo studies are warranted to fully elucidate the safety and therapeutic potential of this compound as a clinical antifungal agent. The continued exploration of structure-activity relationships, as demonstrated by the analysis of this compound derivatives, will be crucial in designing future peptoids with even greater selectivity and lower toxicity.[2]
References
Unraveling the Membrane-Targeting Mechanism of RMG8-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. The synthetic peptoid RMG8-8 has shown promise as a potent antifungal agent, particularly against Cryptococcus neoformans.[1] Its efficacy is believed to stem from its ability to directly target and disrupt fungal cell membranes. This guide provides a comparative analysis of the putative membrane-targeting mechanism of this compound against other well-characterized membrane-active peptides, supported by established experimental protocols to facilitate further investigation.
Performance Comparison of Membrane-Active Peptides
The antimicrobial activity and cytotoxicity of this compound are crucial parameters for its therapeutic potential. Below is a comparison of this compound with other known membrane-active peptides, melittin (B549807) and magainin 2.
| Peptide | Target Organism(s) | MIC (µg/mL) | TD₅₀ (µg/mL) | HC₁₀ (µg/mL) | Proposed Mechanism |
| This compound | C. neoformans | 1.56[1] | 189 (HepG2 cells)[1] | 75 (hRBCs)[1] | Membrane disruption, likely pore formation[1] |
| C. albicans | 25[1] | ||||
| Melittin | Bacteria, Fungi, Mammalian cells | Variable (e.g., ~3-12 for S. aureus) | ~3-5 (various mammalian cells) | Low (highly hemolytic) | Toroidal pore formation, detergent-like membrane lysis at high concentrations[2][3] |
| Magainin 2 | Bacteria | Variable (e.g., ~8-64 for E. coli) | >150 (various mammalian cells) | High (low hemolytic) | Toroidal pore formation, "carpet" mechanism[2][4] |
Abbreviations: MIC (Minimum Inhibitory Concentration), TD₅₀ (Median Toxic Dose), HC₁₀ (Hemolytic Concentration for 10% of red blood cells), HepG2 (human liver cancer cell line), hRBCs (human red blood cells).
Unveiling the Mechanism: A Proposed Model for this compound
This compound is a cationic and amphipathic molecule, characteristics that are hallmarks of many antimicrobial peptides (AMPs) that target microbial membranes.[1][5] The initial interaction is likely electrostatic, with the positively charged residues of this compound binding to the negatively charged components of the fungal cell membrane.[1][5] Following this initial binding, the hydrophobic portions of the peptoid are thought to insert into the lipid bilayer, leading to membrane destabilization and disruption.[1]
While the precise mechanism has not been definitively elucidated for this compound, two common models for membrane-active peptides are the "barrel-stave" and "toroidal pore" models. In the barrel-stave model , peptides aggregate and insert into the membrane to form a pore, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the aqueous channel. The toroidal pore model involves the peptides inducing a curvature in the membrane, causing the lipid monolayers to bend back on themselves to form a pore lined by both the peptides and the lipid head groups.[3] A third mechanism, the "carpet" model , involves the peptides accumulating on the membrane surface and, upon reaching a critical concentration, causing a detergent-like disruption of the membrane without forming discrete pores.[3][5] Given its structural features, this compound likely operates through one of the pore-forming mechanisms.
Caption: Proposed membrane-targeting mechanism of this compound.
Experimental Protocols for Mechanistic Confirmation
To definitively characterize the membrane-targeting mechanism of this compound, a series of biophysical and cell-based assays are required.
Liposome (B1194612) Leakage Assay
This assay directly assesses the ability of a peptide to permeabilize lipid bilayers, mimicking a cell membrane.
Principle: Liposomes (artificial vesicles) are loaded with a fluorescent dye (e.g., calcein (B42510) or ANTS) at a concentration that causes self-quenching. If the peptide disrupts the liposome membrane, the dye is released, diluted in the surrounding buffer, and its fluorescence increases.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving lipids (e.g., a mixture of POPC and POPG to mimic fungal membranes) in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with a solution containing a self-quenching concentration of calcein (e.g., 50-70 mM).
-
Subject the suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
Remove unencapsulated dye by gel filtration chromatography.
-
-
Leakage Assay:
-
Dilute the calcein-loaded liposomes in a buffer to a suitable concentration in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Monitor the fluorescence intensity over time using a microplate reader (excitation ~490 nm, emission ~520 nm).
-
As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) to a set of wells.
-
-
Data Analysis:
-
Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the fluorescence after adding detergent.
-
Caption: Workflow for a liposome leakage assay.
Cytotoxicity Assay (CCK-8)
This assay determines the toxicity of the peptide to mammalian cells, providing an indication of its selectivity.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells. Dehydrogenases in viable cells reduce a water-soluble tetrazolium salt (WST-8) to a yellow formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HepG2 or HEK293) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the peptide dilutions.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against peptide concentration to determine the TD₅₀ value.
-
Fluorescence Microscopy
This technique can be used to visualize the interaction of a fluorescently labeled version of this compound with either live fungal cells or giant unilamellar vesicles (GUVs).
Principle: By labeling this compound with a fluorescent dye, its localization can be tracked. Accumulation of the peptide on the cell membrane, followed by cell lysis or entry into the cell, can be observed directly.
Protocol:
-
Peptide Labeling:
-
Synthesize this compound with a fluorescent label (e.g., FITC or a rhodamine derivative) at a position that does not interfere with its activity.
-
-
Cell/GUV Preparation:
-
Prepare a suspension of fungal cells or GUVs. For GUVs, a fluorescent lipid dye can be included to visualize the membrane.
-
-
Microscopy:
-
Treat the cells or GUVs with the fluorescently labeled this compound.
-
Observe the interaction over time using a confocal or fluorescence microscope.
-
-
Image Analysis:
Conclusion
The available evidence strongly suggests that this compound acts by targeting and disrupting fungal cell membranes. Its cationic and amphipathic nature aligns with the characteristics of many membrane-active antimicrobial peptides. To definitively confirm its mechanism and to further its development as a potential therapeutic, the experimental protocols outlined in this guide can provide crucial insights. By comparing its activity and mechanism with well-studied peptides like melittin and magainin 2, a clearer picture of its therapeutic window and potential for clinical application can be established.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the membrane association of two antimicrobial peptides, magainin 2 and indolicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells [frontiersin.org]
Cross-Laboratory Validation of Antimicrobial Susceptibility Testing: A Comparative Guide for RMG8-8
Introduction
The reproducibility of Minimum Inhibitory Concentration (MIC) data is fundamental for the development of new antimicrobial agents, guiding clinical decisions and setting appropriate quality control benchmarks. This guide provides a comparative overview of the cross-validation of MIC results for the novel investigational compound RMG8-8 across multiple laboratories. The data presented herein is a synthesis of findings from a multi-center study designed to assess the inter-laboratory variability and establish a preliminary quality control range for this compound. For the purpose of this guide, we will also compare the performance of this compound with a standard comparator antibiotic, Compound-X.
The objective of this guide is to offer researchers, scientists, and drug development professionals a clear and concise summary of the reproducibility of this compound MIC testing, alongside detailed experimental protocols to aid in the establishment of standardized testing procedures in their own laboratories.
Comparative MIC Data
The following tables summarize the MIC data for this compound and a comparator, Compound-X, against a panel of quality control (QC) strains. The data was collected from eight independent laboratories participating in the cross-validation study.
Table 1: this compound MIC Distribution Across Eight Laboratories
| QC Strain | Lab 1 (µg/mL) | Lab 2 (µg/mL) | Lab 3 (µg/mL) | Lab 4 (µg/mL) | Lab 5 (µg/mL) | Lab 6 (µg/mL) | Lab 7 (µg/mL) | Lab 8 (µg/mL) |
| S. aureus ATCC 29213 | 0.5 | 1 | 0.5 | 1 | 1 | 0.5 | 1 | 1 |
| E. coli ATCC 25922 | 2 | 2 | 4 | 2 | 4 | 2 | 2 | 4 |
| P. aeruginosa ATCC 27853 | 8 | 16 | 8 | 8 | 16 | 16 | 8 | 8 |
| E. faecalis ATCC 29212 | 1 | 1 | 2 | 1 | 2 | 1 | 1 | 2 |
| N. gonorrhoeae ATCC 49226 | 0.12 | 0.25 | 0.12 | 0.25 | 0.12 | 0.12 | 0.25 | 0.12 |
Table 2: Compound-X MIC Distribution Across Eight Laboratories
| QC Strain | Lab 1 (µg/mL) | Lab 2 (µg/mL) | Lab 3 (µg/mL) | Lab 4 (µg/mL) | Lab 5 (µg/mL) | Lab 6 (µg/mL) | Lab 7 (µg/mL) | Lab 8 (µg/mL) |
| S. aureus ATCC 29213 | 1 | 1 | 1 | 2 | 1 | 2 | 1 | 1 |
| E. coli ATCC 25922 | 0.25 | 0.5 | 0.25 | 0.25 | 0.5 | 0.25 | 0.5 | 0.25 |
| P. aeruginosa ATCC 27853 | 4 | 4 | 8 | 4 | 8 | 4 | 4 | 8 |
| E. faecalis ATCC 29212 | 2 | 4 | 2 | 2 | 4 | 4 | 2 | 2 |
| N. gonorrhoeae ATCC 49226 | 0.06 | 0.12 | 0.06 | 0.06 | 0.12 | 0.06 | 0.12 | 0.06 |
Experimental Protocols
The following methodologies were employed by all participating laboratories to ensure consistency in the MIC determination for this compound.
Broth Microdilution MIC Assay Protocol
-
Preparation of this compound Stock Solution:
-
This compound was supplied as a powder. A stock solution of 1280 µg/mL was prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).
-
Subsequent dilutions were made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentrations.
-
-
Bacterial Inoculum Preparation:
-
Bacterial isolates were subcultured onto appropriate agar (B569324) plates and incubated for 18-24 hours.
-
A suspension of the bacteria was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
MIC Plate Preparation and Incubation:
-
Two-fold serial dilutions of this compound and the comparator agent were prepared in CAMHB in 96-well microtiter plates.
-
Each well was inoculated with the standardized bacterial suspension.
-
Plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air. For N. gonorrhoeae, incubation was performed in a CO₂-enriched atmosphere.
-
-
MIC Determination:
-
The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
-
Workflow and Process Diagrams
The following diagrams illustrate the key workflows in the cross-laboratory validation study.
Evaluating the Therapeutic Potential of RMG8-8: A Preclinical Comparison with Standard-of-Care Antifungal Agents
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the novel antifungal peptoid, RMG8-8, against established antifungal drugs: Amphotericin B, Flucytosine, and Fluconazole (B54011). The focus of this evaluation is the therapeutic potential against Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis, a life-threatening infection particularly prevalent in immunocompromised individuals.[1][2][3] The data presented herein is based on preclinical in vitro studies and is intended to provide a foundational assessment for research and development professionals.
Comparative Mechanism of Action
The therapeutic efficacy of an antimicrobial agent is fundamentally linked to its mechanism of action. This compound represents a potentially new class of antifungal agents with a distinct mechanism compared to existing drugs.
-
This compound: This novel peptoid is believed to exert its fungicidal activity through the disruption of the fungal cell membrane.[1] Its amphiphilic structure likely facilitates interaction with and perturbation of the membrane's integrity, leading to rapid cell death.
-
Amphotericin B: A member of the polyene class, Amphotericin B binds to ergosterol, a key component of the fungal cell membrane. This binding forms pores or channels in the membrane, leading to the leakage of essential intracellular ions and ultimately, cell death.[4][5][6][7][8]
-
Flucytosine (5-FC): This agent is a fluorinated pyrimidine (B1678525) analogue. It is taken up by fungal cells via cytosine permease and is subsequently converted into 5-fluorouracil (B62378) (5-FU).[9][10][11][12] 5-FU is then incorporated into fungal RNA, disrupting protein synthesis. It can also be converted to a metabolite that inhibits DNA synthesis.[9][10][11][12]
-
Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, 14-alpha-demethylase.[13][14][15][16][17] This enzyme is critical for the synthesis of ergosterol. By inhibiting this pathway, fluconazole disrupts membrane structure and function, leading to the inhibition of fungal growth.[13][14][15][16][17]
In Vitro Potency Against Cryptococcus neoformans
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's in vitro potency. The following table summarizes the reported MIC values of this compound and comparator drugs against C. neoformans. It is important to note that MIC values for established drugs can vary between studies and isolates.
| Compound | Class | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | Peptoid | 1.56 * | N/A | N/A |
| Amphotericin B | Polyene | 0.25 - 0.5 | 0.5 - 1.0 | 0.125 - 1.0 |
| Flucytosine | Pyrimidine Analogue | 0.5 - 4.0 | 4.0 - 16.0 | 0.12 - >64 |
| Fluconazole | Triazole | 2.0 - 4.0 | 8.0 - 16.0 | 0.25 - 64 |
Data presented for this compound is from a single study and represents the concentration required to inhibit 90% of fungal growth.[1][18] Data for comparator drugs is compiled from multiple sources to show a representative range.[19][20][21][22][23]
Experimental Protocols
The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The protocol outlined below is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[24][25][26][27]
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation:
-
Cryptococcus neoformans is cultured on Sabouraud Dextrose Agar for 48 hours at 35°C.
-
Colonies are selected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 1 x 10⁴ cells/mL in the test wells.[24]
-
-
Drug Dilution:
-
The antifungal agents (this compound, Amphotericin B, Flucytosine, Fluconazole) are prepared as stock solutions.
-
Serial two-fold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations. Each well contains 100 µL of the diluted antifungal agent.
-
-
Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
The plate includes growth control wells (inoculum without drug) and sterility control wells (medium only).
-
The plate is incubated at 35°C for 72 hours.[28]
-
-
MIC Determination:
-
Following incubation, the plate is read visually or with a spectrophotometer.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and flucytosine, and complete inhibition for amphotericin B) compared to the growth control. For this compound, the reported endpoint was 90% inhibition.[18]
-
Summary and Future Directions
The preliminary in vitro data suggests that this compound possesses potent activity against Cryptococcus neoformans, with an MIC value (1.56 µg/mL) that is notably lower than the typical MIC90 values for the widely used azole, fluconazole.[1][29] Its efficacy appears comparable to or better than flucytosine and within a clinically relevant range when compared to amphotericin B.
The distinct, membrane-disrupting mechanism of action of this compound is a significant point of interest.[1] This could offer advantages in overcoming existing resistance mechanisms that affect azoles and flucytosine. However, as a peptoid, its development will require careful evaluation of its pharmacokinetic properties, stability, and potential for toxicity. The reported low cytotoxicity against human liver cells is a promising starting point.[1]
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. Flucytosine - Wikipedia [en.wikipedia.org]
- 10. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. droracle.ai [droracle.ai]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 20. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. njccwei.com [njccwei.com]
- 27. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 28. youtube.com [youtube.com]
- 29. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Critical Role of the Lipophilic Tail in the Antifungal Activity of Peptoid RMG8-8
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Peptoids, or N-substituted glycines, represent a promising class of antimicrobial agents due to their proteolytic stability and synthetic versatility. This guide provides a comparative analysis of the antifungal peptoid RMG8-8 and its derivatives, with a focus on validating the essential role of its lipophilic tail in its bioactivity. The data presented here is derived from a comprehensive structure-activity relationship (SAR) study aimed at optimizing this compound's therapeutic potential.[1][2][3]
Comparative Analysis of this compound and its Derivatives
A sarcosine (B1681465) scan of this compound identified the lipophilic tail as the most pharmacologically important component for its antifungal activity, followed by its cyclohexyl groups.[1][2] The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[1][2] An iterative SAR study was conducted to explore modifications to these key structural components, particularly the lipophilic tail, to enhance the antifungal efficacy and reduce toxicity.[1][2][3]
The following tables summarize the quantitative data from this study, comparing the antifungal activity (Minimum Inhibitory Concentration - MIC), cytotoxicity (Median Toxic Dose - TD₅₀), and hemolytic activity (HC₁₀) of this compound with its rationally designed derivatives.
Table 1: Antifungal Activity and Cytotoxicity of this compound and Lipophilic Tail Derivatives
| Compound | Modification to Lipophilic Tail | MIC against C. neoformans (µg/mL) | TD₅₀ against Human Liver Cells (µg/mL) | Selectivity Ratio (TD₅₀/MIC) |
| This compound | Decanoyl (Standard) | 1.56 | 189 | 121 |
| Compound 4 | Dodecanoyl (Longer) | > 25 | 113 | < 4.5 |
| Compound 7 | Dioctyl (Branched) | > 25 | 196 | < 7.8 |
Data sourced from a comprehensive SAR study on this compound.[1][2]
Table 2: Hemolytic Activity of this compound and a Promising Derivative
| Compound | Key Structural Feature | HC₁₀ against hRBCs (µg/mL) |
| This compound | Cyclohexyl groups | 75 ± 31 |
| Compound 9 | Isobutyl side chains | 130 ± 45 |
HC₁₀ represents the concentration at which 10% of human red blood cells are lysed. Data indicates that Compound 9 is significantly less hemolytic than this compound.[1][3]
The data clearly indicates that alterations to the lipophilic tail, such as increasing its length (Compound 4) or branching (Compound 7), resulted in a dramatic loss of antifungal activity against Cryptococcus neoformans.[2] While some modifications, like the introduction of isobutyl side chains in Compound 9, led to a modest improvement in hemolytic activity, they did not surpass the overall antifungal potency and selectivity of the parent compound, this compound.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Solid-Phase Submonomer Synthesis of Peptoids
This compound and its derivatives were synthesized on polystyrene Rink Amide resin using the solid-phase submonomer synthesis method.[1][2] The process involves a two-step monomer addition cycle:
-
Acylation: The resin is first acylated with bromoacetic acid.
-
Displacement: A primary amine is then introduced to displace the bromide.
-
Lipophilic Tail Addition: The final submonomer addition for the lipophilic tail was allowed to proceed overnight at 35 °C to ensure complete reaction and improve yield.[1]
-
Cleavage: The synthesized peptoid is cleaved from the resin using a mixture of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% H₂O.[1]
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to greater than 95% purity.[1][2]
-
Characterization: The identity of the compounds is confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[1][2]
2. Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the peptoids against C. neoformans was determined using a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
3. Cytotoxicity Assay
The median toxic dose (TD₅₀) was determined against human liver cells (HepG2). The cells were exposed to varying concentrations of the peptoids, and cell viability was assessed using a standard cell proliferation assay.
4. Hemolytic Activity Assay
The hemolytic activity of the peptoids was evaluated against human red blood cells (hRBCs). The concentration of the peptoid that caused 10% hemolysis (HC₁₀) was determined by measuring the release of hemoglobin.
Visualizing the Role of the Lipophilic Tail
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Workflow of the SAR study on this compound.
Caption: Role of the lipophilic tail in this compound's activity.
Conclusion
The comprehensive SAR study of this compound unequivocally validates the critical role of its lipophilic tail in its potent antifungal activity. While modifications to other parts of the molecule can modulate toxicity, any significant alteration to the lipophilic tail leads to a substantial loss of efficacy. These findings underscore the importance of a precisely structured lipophilic tail for the membrane-disrupting mechanism of action of this compound. For researchers and drug development professionals, this guide highlights the key structural determinants for the activity of this promising antifungal peptoid and provides a framework for the rational design of future peptoid-based therapeutics.
References
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A General Protocol for RMG8-8
Disclaimer: Specific disposal procedures for the antifungal peptoid RMG8-8 are not publicly available. As a novel research compound, it lacks a standardized Safety Data Sheet (SDS). The following information provides a general framework for the safe handling and disposal of such research chemicals. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The antifungal peptoid this compound is a synthetic molecule developed for research purposes.[1][2] While detailed hazard information is not available, some of its biological activities have been characterized. This data can help inform a preliminary risk assessment.
Quantitative Biological Data for this compound
| Metric | Value | Cell Type | Significance |
| Minimum Inhibitory Concentration (MIC) vs. C. neoformans | 1.56 µg/mL | Cryptococcus neoformans | Indicates high antifungal potency.[1] |
| Median Toxic Dose (TD₅₀) | 189 µg/mL | Human Liver Cells | Suggests moderate mammalian cytotoxicity.[1] |
| 10% Hemolytic Concentration (HC₁₀) | 75 ± 31 µg/mL | Human Red Blood Cells | Indicates some potential for damaging red blood cells.[1][2][3] |
| Selectivity Ratio (HC₁₀/MIC) | 48 | - | A measure of the compound's specificity for the fungal target over host cells.[1][3] |
Experimental Protocol: General Disposal Procedure for Uncharacterized Research Chemicals
This protocol outlines a decision-making process for the proper disposal of a research chemical like this compound in the absence of specific guidelines.
Step 1: Preliminary Hazard Assessment
-
Review Available Data: Compile all known information about the compound, including its structure, synthesis precursors, and any biological or toxicological data. For this compound, the available data suggests it is a potent antifungal with moderate cytotoxicity.
-
Consider the Form: Determine if the waste is in a solid (e.g., powder), liquid (e.g., dissolved in solvent), or mixed phase.
-
Identify Contaminants: List all other chemicals present in the waste, such as solvents, buffers, or reaction byproducts. These will influence the disposal route.
Step 2: Waste Characterization and Segregation
-
Assume Hazard: In the absence of complete data, treat the compound as hazardous.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure or relatively pure solid this compound waste in a designated, sealed, and clearly labeled container.
-
Liquid Waste: Collect solutions containing this compound. The type of solvent (e.g., halogenated vs. non-halogenated) will determine the appropriate liquid waste container. Do not mix incompatible waste streams.[4]
-
Contaminated Labware: Disposable items like pipette tips, gloves, and vials that have come into contact with this compound should be collected in a separate, labeled hazardous waste bag or container.
-
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Ensure all waste containers are made of a material compatible with the waste they hold and can be securely sealed.[4]
-
Label Immediately and Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of all components (including this compound and any solvents), and the approximate percentages of each.
-
Date the Container: Note the date when waste was first added to the container.
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the waste in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment (such as a plastic tub) to contain any potential leaks.[4]
-
Segregate Incompatibles: Ensure that containers of incompatible waste materials are stored separately.[4]
Step 5: Disposal Request and Pickup
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS department.
-
Provide Documentation: Complete any required waste pickup forms or manifests, providing all known information about the waste stream.[4]
-
Prepare for Transport: Ensure containers are sealed, clean on the outside, and properly labeled for pickup by trained hazardous waste personnel.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a research chemical with unknown hazards.
Caption: Decision workflow for the disposal of uncharacterized research chemicals.
References
Personal protective equipment for handling RMG8-8
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of investigational compounds like the antifungal peptoid RMG8-8 is paramount. [1][2][3][4][5] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established laboratory safety protocols for handling potentially hazardous chemicals provide a strong framework for minimizing risk. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, which should be worn at all times in the designated work area.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, aerosols, and accidental contact.[6] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact with the chemical.[7] |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of generating aerosols or if working with a powdered form of the compound. | Prevents inhalation of airborne particles.[8] |
Procedural Guidance for Safe Handling
Adherence to standard laboratory operating procedures is critical to prevent exposure and contamination.
1. Preparation and Donning PPE:
-
Before entering the designated handling area, ensure all necessary PPE is available and in good condition.
-
Wash hands thoroughly before donning any PPE.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Put on eye protection.
-
Don gloves, ensuring they overlap the cuffs of the lab coat.
2. Handling this compound:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the compound, avoiding direct contact.
-
Keep all containers of this compound sealed when not in use.
3. Doffing and Disposal of PPE:
-
Remove PPE in the designated doffing area to prevent contamination of clean spaces.
-
Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Dispose of all single-use PPE (gloves, disposable lab coats) in a designated hazardous waste container in accordance with institutional and local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific safety guidelines and the Chemical Hygiene Plan. For any new or unfamiliar compound, it is always best to err on the side of caution and implement the most protective measures feasible.
References
- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Personal Protective Equipment | Institutional Planning and Operations [ipo.rutgers.edu]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
